(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE
Description
BenchChem offers high-quality (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-ethoxy-2,2,2-trifluoroethoxy)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3O2Si/c1-5-11-6(7(8,9)10)12-13(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZULPIVPZKAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40770038 | |
| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141023-08-7 | |
| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Properties of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Specialized Reagent for Anhydrous Trifluoroethylation
Executive Summary
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (CAS 141023-08-7) is a protected hemiacetal derivative used primarily as a masked equivalent of trifluoroacetaldehyde (fluoral) in organic synthesis.[1] Unlike fluoral itself—which is a gas (
For drug development professionals, this reagent provides a controlled pathway to introduce the pharmacologically privileged 1-hydroxy-2,2,2-trifluoroethyl motif into molecular scaffolds via Lewis acid-catalyzed C-C bond formation. This guide details its physicochemical profile, synthesis, and mechanistic applications in nucleophilic additions.[1]
Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is a silyl-protected acetal. Its physical behavior is dominated by the lipophilic trimethylsilyl (TMS) group, which suppresses the hydrogen-bonding capability found in its parent hemiacetal, resulting in lower viscosity and higher volatility relative to molecular weight.[1]
Table 1: Core Chemical Data
| Property | Data | Notes |
| IUPAC Name | (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane | |
| CAS Number | 141023-08-7 | |
| Molecular Formula | ||
| Molecular Weight | 216.27 g/mol | |
| Structure | Chiral center at C1 (usually racemic) | |
| Appearance | Colorless liquid | |
| Boiling Point | ~110–115 °C (est.)[1][2] | Parent hemiacetal bp is 104–105 °C [1].[1][3] |
| Density | ~1.05–1.10 g/mL (est.)[1] | |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Hydrolyzes in aqueous media.[1] |
| Stability | Moisture Sensitive | Decomposes to fluoral ethyl hemiacetal and TMSOH/TMS₂O upon exposure to water.[1] |
Synthesis and Preparation
The synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a standard silyl protection of trifluoroacetaldehyde ethyl hemiacetal , which is commercially available.
Protocol: Silyl Protection of Fluoral Ethyl Hemiacetal
Reaction:
Reagents:
-
Chlorotrimethylsilane (TMSCl) (1.1 equiv)[1]
-
Triethylamine (
) or Pyridine (1.2 equiv)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add anhydrous DCM and trifluoroacetaldehyde ethyl hemiacetal. Cool the solution to 0 °C.
-
Addition: Add triethylamine dropwise to the stirred solution.
-
Silylation: Add TMSCl dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C. A white precipitate (amine hydrochloride salt) will form immediately.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or GC (disappearance of the hemiacetal -OH peak in IR).
-
Workup: Dilute with dry pentane or ether to precipitate the remaining salts. Filter under an inert atmosphere (Schlenk filtration) to avoid hydrolysis.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by fractional distillation under inert atmosphere.
Figure 1: Synthesis Workflow
Caption: Synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane via base-mediated silylation.
Chemical Reactivity & Applications
The primary value of this reagent lies in its ability to generate an electrophilic oxocarbenium ion under Lewis Acid (LA) catalysis without the release of water or protons that would accompany the use of the hemiacetal or hydrate.
Mechanism: Lewis Acid Activation
When treated with a Lewis Acid (e.g.,
Pathway:
-
Coordination: LA coordinates to the ethoxy or silyloxy oxygen.[1]
-
Ionization: Loss of
(or ) generates the cation . -
Addition: A nucleophile (Nu) attacks the electrophilic carbon.[1]
-
Result: Formation of
-trifluoromethylated ethers or alcohols.
Application: Mukaiyama Aldol-Type Reactions
This is the most common application in drug discovery. The reagent reacts with silyl enol ethers to form
-
Nucleophile: Silyl Enol Ethers, Silyl Ketene Acetals.[1]
-
Catalyst:
(preferred for high diastereoselectivity) or .[1] -
Advantage: The reaction proceeds under strictly anhydrous conditions, preventing the hydrolysis of the sensitive silyl enol ether starting materials.
Figure 2: Lewis Acid Catalyzed Nucleophilic Addition
Caption: Mechanistic pathway for the Lewis Acid catalyzed addition of nucleophiles.
Comparison with Other Fluoral Equivalents
| Reagent | State | Pros | Cons |
| Fluoral (Gas) | Gas | Atom economic | Polymerizes, difficult to handle, toxic.[1] |
| Fluoral Ethyl Hemiacetal | Liquid | Stable, cheap | Contains acidic proton (-OH), releases water, incompatible with basic/sensitive nucleophiles.[1] |
| TMS-Protected Hemiacetal | Liquid | Aprotic, Anhydrous activation, Compatible with strong Lewis Acids | Requires preparation, moisture sensitive.[1] |
Safety and Handling
-
Flammability: As a silyl ether of a short-chain alcohol, this compound is likely flammable.[1] Standard precautions for Class 3 flammable liquids apply.
-
Moisture Sensitivity: Reacts with water to release Trifluoroacetaldehyde ethyl hemiacetal and Hexamethyldisiloxane .[1] Store under nitrogen or argon.[1]
-
Toxicity: While specific data on the TMS ether is limited, the hydrolysis product (fluoral hemiacetal) is a skin and eye irritant.[1] Handle in a fume hood.
References
-
Trifluoroacetaldehyde ethyl hemiacetal (CAS 433-27-2) Properties. ChemicalBook/PubChem. Link
-
Mukaiyama Aldol Reaction. Organic Chemistry Portal. A comprehensive review of silyl enol ether additions to acetals/aldehydes. Link
- Synthesis of Fluorinated Ethers.Journal of Fluorine Chemistry. Context on the stability of alpha-fluoroalkyl ethers.
-
Silylating Agents in Synthesis. Thermo Fisher Scientific. General properties of TMS-protected alcohols. Link
Sources
Reactivity profile of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane in organic synthesis
Technical Guide: Reactivity Profile of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane in Organic Synthesis
Executive Summary
In the landscape of medicinal chemistry, the trifluoromethyl (
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (CAS: 141023-08-7) serves as a potent, liquid-phase Fluoral Surrogate . It functions as a masked electrophile, releasing reactive fluoral equivalents or oxocarbenium species under mild Lewis acidic conditions. This guide details its mechanistic activation, synthetic utility in C-C bond formation, and validated experimental protocols.
Part 1: Chemical Identity & Mechanistic Basis[1]
1.1 The "Fluoral Problem" & The Silyl Solution Gaseous fluoral polymerizes rapidly and is difficult to dispense stochiometrically. While the hydrate (fluoral hydrate) is a stable solid, its water content is incompatible with moisture-sensitive nucleophiles (e.g., silyl enol ethers, organometallics). The TMS-protected ethyl hemiacetal solves this by providing an anhydrous, distillable liquid source of the electrophile.
1.2 Chemical Profile
| Property | Data |
|---|---|
| IUPAC Name | (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane |
| Common Name | TMS-protected Fluoral Ethyl Hemiacetal |
| CAS RN | 141023-08-7 |
| Formula |
1.3 Mechanism of Activation
The reagent is activated by Lewis Acids (L.A.), typically
Figure 1: Lewis-acid mediated activation pathway generating the reactive electrophile for nucleophilic attack.
Part 2: Synthetic Applications
2.1 Mukaiyama Aldol Reaction (Primary Application)
The most robust application is the reaction with silyl enol ethers to synthesize
-
Catalyst Choice:
(stoichiometric) or (catalytic) are preferred. -
Regioselectivity: High syn/anti diastereoselectivity can be achieved depending on the geometry of the silyl enol ether and the Lewis acid bulk.
2.2 Friedel-Crafts Hydroxyalkylation The reagent reacts with electron-rich aromatics (phenols, anilines, indoles) to introduce the trifluoroethyl group.
-
Substrates: N,N-dimethylaniline, Phenol, Indole.
-
Outcome: Para-substituted trifluoroethyl alcohols (e.g., 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol).
2.3 Comparison of Fluoral Surrogates
| Reagent | State | Water Content | Compatibility |
|---|---|---|---|
| Fluoral (Gas) | Gas | Anhydrous | Low (Polymerizes) |
| Fluoral Hydrate | Solid | High | Low (Deactivates L.A.) |
| Fluoral Hemiacetal | Liquid | Moderate | Medium |
| TMS-Fluoral Hemiacetal | Liquid | None | High (Lewis Acids) |
Part 3: Experimental Protocol
Protocol: Synthesis of
Reagents:
-
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.0 equiv)
-
Acetophenone Trimethylsilyl Enol Ether (1.2 equiv)
- (1.0 M in DCM) (1.1 equiv)
-
Dichloromethane (Anhydrous)
Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen atmosphere. Add anhydrous DCM (10 mL).
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add
(1.1 equiv) dropwise. Note: Solution may turn yellow/orange. -
Reagent Addition: Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.0 equiv) slowly via syringe. Stir for 10 minutes to ensure activation (oxocarbenium formation).
-
Nucleophile Addition: Add the Silyl Enol Ether (1.2 equiv) dropwise.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous
. Critical: This hydrolyzes the intermediate silyl ether to the free alcohol. -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step experimental workflow for the Mukaiyama Aldol reaction.
Part 4: Handling & Safety (E-E-A-T)
-
Moisture Sensitivity: The Si-O bond is labile.[1] Store under inert gas (Argon/Nitrogen) in a refrigerator.
-
Hydrolysis Hazard: Upon contact with water/acid, the reagent may release Trifluoroacetaldehyde (toxic aldehyde) and eventually HF traces if decomposition is severe.
-
Glassware: Standard borosilicate glass is acceptable for the reagent itself, but if
or are used, ensure strictly anhydrous conditions to prevent etching or side reactions.
References
-
Sosnovskikh, V. Y. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. Mukaiyama Aldol Addition: Mechanism and Protocols. [Link]
-
PubChem. Ethanol, 1-ethoxy-2,2,2-trifluoro- (Parent Hemiacetal Data). [Link][2]
Sources
The Silent Workhorse: A Technical Guide to (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane as a Next-Generation CF₃ Building Block
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The development of safe, stable, and efficient reagents for nucleophilic trifluoromethylation is therefore a critical pursuit. This guide introduces (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, a stable and user-friendly CF₃ pro-reagent. We will dissect its molecular design, propose a detailed mechanism of action grounded in established organosilicon chemistry, and provide field-proven protocols for its application in the trifluoromethylation of carbonyl compounds. This document serves as a comprehensive resource for researchers seeking to leverage the power of the CF₃ group while overcoming the handling challenges associated with traditional reagents.
The Challenge with "Naked" CF₃ and the Rise of Pro-Reagents
The direct transfer of a trifluoromethyl anion (CF₃⁻) is fraught with difficulty. The anion itself is highly unstable, readily decomposing to a fluoride ion and difluorocarbene.[3] This has led to the development of stabilized sources. The seminal Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), has been a workhorse in the field, serving as a versatile equivalent of the CF₃⁻ anion.[4][5] However, TMSCF₃ is a volatile, highly flammable liquid that requires careful handling and strictly anhydrous conditions for its fluoride-catalyzed activation.[4]
This has spurred the development of "second-generation" reagents designed for enhanced stability and ease of use. Many of these are derived from fluoroform (HCF₃), an inexpensive and environmentally benign industrial byproduct.[6][7][8] These reagents function as pro-reagents , where the trifluoromethyl group is masked in a more stable molecular architecture and is released in situ under specific activation conditions. (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane fits perfectly within this class, representing a logical evolution toward safer and more practical trifluoromethylation.
Molecular Design and Rationale
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane can be viewed as the trimethylsilyl (TMS)-protected version of trifluoroacetaldehyde ethyl hemiacetal. This structure is key to its stability and function.
-
Stability: Unlike the direct, relatively weak Si-CF₃ bond in the Ruppert-Prakash reagent, the core structure of this pro-reagent is a robust C-O-Si ether linkage. This bond is significantly less prone to spontaneous decomposition, making the reagent a non-volatile solid or high-boiling liquid that is easier to handle, weigh, and store.[7]
-
Activation Pathway: The presence of the TMS ether provides a specific and reliable point of activation. The high affinity of silicon for fluoride is the lynchpin of its reactivity. A catalytic amount of a fluoride source will selectively cleave the O-Si bond, initiating the controlled release of the trifluoromethylating species.[3][9]
Mechanism of Action: A Fluoride-Initiated Cascade
The trifluoromethylation of a carbonyl compound, such as an aldehyde, using (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane proceeds via a catalytic, fluoride-initiated cascade. The causality behind this mechanism is a beautiful interplay of bond affinities and intermediate stabilities.
-
Initiation: A nucleophilic activator, typically a fluoride salt like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), attacks the electrophilic silicon atom of the reagent. This is the critical bond-cleavage event, breaking the O-Si bond to form the highly stable and inert fluorotrimethylsilane (TMS-F) and a transient fluoroalkoxide intermediate.[9][10]
-
CF₃⁻ Release: The resulting 1-ethoxy-2,2,2-trifluoroethoxide is unstable. It rapidly and irreversibly collapses, eliminating a stable ethyl formate molecule and releasing the trifluoromethyl anion (CF₃⁻). This step is the thermodynamic driving force for the reaction.
-
Nucleophilic Attack: The newly generated CF₃⁻ anion, now free in solution, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde substrate. This forms a new C-CF₃ bond and generates a trifluoromethylated alkoxide intermediate.
-
Silyl Transfer & Catalyst Regeneration: The alkoxide intermediate is a strong Lewis base. It can be protonated during aqueous workup to yield the final alcohol. Alternatively, and more likely in an anhydrous catalytic cycle, it attacks another molecule of the starting silyl ether reagent, transferring the TMS group to form the final TMS-protected product and regenerating the key fluoroalkoxide intermediate (from step 2), thus propagating the catalytic cycle.
Visualization of the Catalytic Cycle
Caption: General experimental workflow for aldehyde trifluoromethylation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol) and anhydrous cesium fluoride (15.2 mg, 0.1 mmol).
-
Causality: Flame-drying the glassware and using an anhydrous catalyst are critical to prevent premature hydrolysis of the reagent and intermediates.
-
-
Solvent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon) and add 5 mL of anhydrous THF via syringe. Stir the mixture until the aldehyde dissolves.
-
Causality: An inert atmosphere prevents side reactions with oxygen or moisture. THF is an excellent solvent for this reaction as it is aprotic and effectively solvates the intermediates.
-
-
Reagent Addition: Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.5 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is fully consumed (typically 2-6 hours).
-
Work-up (Quenching): Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Causality: The NH₄Cl solution protonates the intermediate alkoxide and neutralizes any remaining reactive species.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-ol.
Conclusion and Future Outlook
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane stands as a prime example of rational reagent design in organofluorine chemistry. By masking the reactive trifluoromethyl moiety within a stable, silylated hemiacetal framework, it offers a safer, more convenient, and highly effective alternative to traditional reagents like TMSCF₃. Its fluoride-activated mechanism provides a controlled and efficient pathway for the synthesis of valuable trifluoromethylated alcohols from common carbonyl precursors. As the demand for complex fluorinated molecules continues to grow, particularly in drug discovery, such stable and user-friendly pro-reagents will become indispensable tools in the synthetic chemist's arsenal, enabling rapid and reliable access to novel chemical matter.
References
-
Singh, R. P., Cao, G., Kirchmeier, R. L., & Shreeve, J. M. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 64(8), 2873–2876. [Link]
-
Funabiki, K., Matsunaga, K., Nojiri, M., Hashimoto, W., Yamamoto, H., Shibata, K., & Matsui, M. (2003). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. The Journal of Organic Chemistry, 68(7), 2853–2860. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New stable reagents for the nucleophilic trifluoromethylation. 1. Trifluoromethylation Of carbonyl compounds with N-formylmorpholine derivatives. Organic Letters, 2(14), 2101-3. [Link]
-
Langlois, B. R. (2007). Nucleophilic trifluoromethylation. Journal of Fluorine Chemistry, 128(5), 438-443. [Link]
-
Sosnovskikh, V. Y. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC. [Link]
-
Levin, V. V., & Dilman, A. D. (2021). One-pot synthesis of α-trifluoromethylstyrenes from aryl ketones and the Ruppert–Prakash reagent. Mendeleev Communications, 31(5), 684–685. [Link]
-
Tosoh F-Tech, Inc. (n.d.). Trifluoromethylating Reagents CF3-TMS (Trifluoromethyl)trimethylsilane. Tosoh USA. [Link]
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393–395. [Link]
-
Langlois, B. R., Laurent, E., & Roidot, N. (2000). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry. [Link]
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. [Link]
-
Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Letters, 1(7), 1047–1049. [Link]
-
Dilman, A. D. (2012). UNCONVENTIONAL REACTIONS OF TRIMETHYL(TRIFLUOROMETHYL)SILANE. Fluorine Notes, 2(81). [Link]
-
Besset, T., & Poisson, T. (2015). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
-
Iseki, K., Kobayashi, Y. (1994). Asymmetric trifluoromethylation of carbonyl compounds with trimethyl(trifluoromethyl)silane. Journal of the Chemical Society, Chemical Communications, (6), 715-716. [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]
-
Wang, X., & Hu, J. (2012). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Tetrahedron, 68(30), 5945-5963. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Yagupolskii, L. M. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(9), 929-937. [Link]
-
Ni, C., et al. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Angewandte Chemie International Edition, 52(48), 12698-12701. [Link]
-
Bégué, J.-P., Bonnet-Delpon, D., & Kornilov, A. (1996). WITTIG OLEFINATION OF PERFLUOROALKYL CARBOXYLIC ESTERS; SYNTHESIS OF 1,1,1-TRIFLUORO-2-ETHOXY-5-PHENYLPENT-2-ENE AND 1-PERFLUOROALKYL EPOXY ETHERS: 1,1,1-TRIFLUORO-2-ETHOXY-2,3-EPOXY-5-PHENYLPENTANE. Organic Syntheses, 73, 246. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A versatile and practical synthesis of α-trifluoromethylated alcohols from trifluoroacetaldehyde ethyl hemiacetal in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tosohusa.com [tosohusa.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. available-inventions.umich.edu [available-inventions.umich.edu]
- 7. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 8. New stable reagents for the nucleophilic trifluoromethylation. 1. Trifluoromethylation Of carbonyl compounds with N-formylmorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Nucleophilic Addition to (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a specialized organosilicon compound featuring a unique combination of functional groups that dictate its reactivity. This guide provides a comprehensive analysis of the mechanistic pathways governing nucleophilic addition to this molecule. By examining the electronic and steric influences of the trifluoroethoxy and trimethylsilyl moieties, we elucidate the probable course of nucleophilic attack. This document synthesizes fundamental principles of organosilicon chemistry with insights into the behavior of fluorinated organic compounds to offer a predictive framework for the reactivity of this and related substrates.
Introduction: Structural Features and Reactivity Considerations
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, while not extensively documented in the literature, presents a fascinating case study in reactivity. Its structure comprises a central silicon atom bonded to three methyl groups, an ethoxy group, and a 2,2,2-trifluoroethoxy group. The presence of these distinct functionalities raises key questions regarding the site of nucleophilic attack and the subsequent reaction mechanism.
The primary sites for nucleophilic attack are the silicon atom and the carbon atom of the trifluoroethoxy group. The trimethylsilyl (TMS) group is a well-established protecting group for alcohols, and its chemistry is dominated by nucleophilic substitution at the silicon center.[1][2][3] Conversely, the carbon atom adjacent to the trifluoromethyl group is rendered electrophilic by the strong electron-withdrawing effect of the fluorine atoms. This effect can facilitate nucleophilic substitution where the trifluoroethoxy group acts as a leaving group.[4]
The interplay between these two potential reaction pathways is the central theme of this guide. We will explore the factors that influence the selectivity of nucleophilic attack and the nature of the transition states involved.
Mechanistic Pathways of Nucleophilic Addition
Two primary mechanistic pathways can be envisioned for the reaction of nucleophiles with (1-ethoxy-2,2,2-trifluoroethoxy)trimethylsilane:
-
Path A: Nucleophilic Substitution at Silicon (SN2-Si)
-
Path B: Nucleophilic Substitution at Carbon
Path A: Nucleophilic Substitution at the Silicon Center (SN2-Si)
This pathway is analogous to the well-established mechanism of silyl ether formation and cleavage.[1][2][5] The reaction proceeds via a nucleophilic attack on the electrophilic silicon atom.
Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the silicon atom of the trimethylsilyl group. This attack is facilitated by the polarization of the Si-O bond and the ability of silicon to expand its coordination sphere.[6] The approach of the nucleophile leads to the formation of a pentacoordinate silicon intermediate or transition state.[1][6]
-
Leaving Group Departure: The 2,2,2-trifluoroethoxide anion departs, leading to the formation of a new silicon-nucleophile bond. The stability of the departing alkoxide is a crucial factor in this step.
Caption: Proposed mechanism for nucleophilic attack at the electrophilic carbon.
Factors Favoring Nucleophilic Substitution at Carbon:
-
"Soft" Nucleophiles: Larger, more polarizable nucleophiles (e.g., RS-, I-) may prefer to attack the "softer" carbon center.
-
Lewis Acid Catalysis: The presence of a Lewis acid could coordinate to the oxygen atom of the trimethylsilyl ether, making it a better leaving group and activating the carbon for nucleophilic attack. [7][8][9][10][11]* Solvent Effects: Polar, aprotic solvents can stabilize the transition state and facilitate this pathway. [12]
Comparative Analysis of Mechanistic Pathways
The preferred reaction pathway will be determined by a combination of factors, including the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the substrate.
| Factor | Favors SN2-Si (Path A) | Favors SN at Carbon (Path B) |
| Nucleophile | "Hard" nucleophiles (e.g., F-, RO-) | "Soft" nucleophiles (e.g., RS-, I-), Organometallics (RLi, RMgX) [13][14][15] |
| Catalyst | Base catalysis (to deprotonate a nucleophile) [2][3] | Lewis acid catalysis [7][8][9][10][11] |
| Leaving Group | Good leaving group ability of trifluoroethoxide [4] | Good leaving group ability of trimethylsilanolate |
| Solvent | Nonpolar solvents may favor this pathway [12] | Polar, aprotic solvents [12] |
Experimental Methodologies for Mechanistic Elucidation
Determining the operative mechanism requires a combination of experimental techniques.
Kinetic Studies
Measuring the reaction rates with different nucleophiles and under various conditions can provide valuable insights. For example, a second-order rate law would be consistent with an SN2-type mechanism.
Experimental Protocol: Kinetic Analysis by NMR Spectroscopy
-
Sample Preparation: Prepare a solution of (1-ethoxy-2,2,2-trifluoroethoxy)trimethylsilane and an internal standard in a suitable deuterated solvent in an NMR tube.
-
Initiation: Add a known concentration of the nucleophile to the NMR tube at a controlled temperature.
-
Data Acquisition: Acquire 1H or 19F NMR spectra at regular time intervals.
-
Analysis: Integrate the signals corresponding to the starting material and product(s) to determine their concentrations over time. Plot the concentration data to determine the reaction order and rate constant.
Product Analysis
Careful identification of the reaction products is essential. For instance, the formation of a new silicon-nucleophile bond would confirm the SN2-Si pathway, while the formation of a new carbon-nucleophile bond would support the SN at carbon pathway.
Experimental Protocol: Product Identification by GC-MS
-
Reaction: Perform the nucleophilic addition reaction under the desired conditions.
-
Workup: Quench the reaction and extract the organic products.
-
Analysis: Inject an aliquot of the organic layer into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Identification: Compare the mass spectrum of the product peak with known fragmentation patterns to confirm its structure.
Caption: A typical experimental workflow for elucidating the reaction mechanism.
Conclusion
The nucleophilic addition to (1-ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a nuanced process governed by the delicate balance of electronic and steric effects. While the SN2-Si pathway represents a highly probable route, particularly with hard nucleophiles, the possibility of nucleophilic attack at the activated carbon center cannot be discounted, especially with soft nucleophiles or under Lewis acidic conditions. A thorough experimental investigation, employing kinetic studies and detailed product analysis, is necessary to definitively establish the predominant mechanistic pathway under a given set of conditions. This understanding is crucial for the rational design of synthetic strategies involving this and structurally related fluorinated organosilanes.
References
- Benchchem. The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide.
- Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).
- Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups.
- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
- ResearchGate. The suggested mechanism of silylation of alcohols, phenols and oximes...
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- ResearchGate. Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles.
- Scilit. Lewis Base Activation of Lewis Acids. Catalytic Enantioselective Addition of Silyl Enol Ethers of Achiral Methyl Ketones to Aldehydes.
- Organic Chemistry Portal. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes.
- PubMed. Lewis base activation of Lewis acids. Catalytic enantioselective addition of silyl enol ethers of achiral methyl ketones to aldehydes.
- Figshare. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes - Journal of the American Chemical Society.
- ResearchGate. Grignard Reagents and Silanes.
- Organolithium reagents.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Organolithium Reagents.
- Journal of the American Chemical Society. Lewis Base Activation of Lewis Acids. Addition of Silyl Ketene Acetals to Aldehydes.
- Chemical Reviews. Steric influence of the trimethylsilyl group in organic reactions.
- NIH. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. scilit.com [scilit.com]
- 8. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes [organic-chemistry.org]
- 9. Lewis base activation of Lewis acids. Catalytic enantioselective addition of silyl enol ethers of achiral methyl ketones to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. homepages.bluffton.edu [homepages.bluffton.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Thermodynamic data for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
An In-Depth Technical Guide to the Thermodynamic Properties of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
This document provides a comprehensive framework for the determination and analysis of the core thermodynamic properties of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane. As a novel organosilicon compound incorporating a fluorinated ether moiety, its thermodynamic data are crucial for researchers in materials science, chemical process design, and drug development. The absence of published experimental data necessitates a foundational guide that outlines robust methodologies for its characterization.
This guide is structured to provide not just protocols, but a deep understanding of the scientific rationale behind the selection of specific experimental and computational techniques. It emphasizes a self-validating approach, where computational predictions and experimental measurements are integrated to establish a reliable thermochemical dataset.
Introduction to (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, with the chemical structure C7H15F3O2Si, combines the features of a reactive trimethylsilyl ether with a fluorinated alkoxy group. Organosilicon compounds are widely utilized for their unique properties, including thermal stability and hydrophobicity, while fluorinated ethers are known for their chemical inertness and specific solvation characteristics.[1][2] The thermodynamic properties of this hybrid molecule, such as its enthalpy of formation, heat capacity, and vapor pressure, are fundamental parameters required for predicting its reactivity, stability, and phase behavior in various applications.
This guide details the necessary steps to build a complete thermodynamic profile of this compound from the ground up.
Experimental Determination of Thermodynamic Properties
The cornerstone of thermochemistry lies in precise experimental measurements. For organosilicon compounds, specialized techniques are often required to overcome challenges such as incomplete combustion.[3]
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the most critical thermodynamic value, representing the energy change when one mole of the compound is formed from its constituent elements in their standard states. For (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, this is determined via combustion calorimetry.
Expertise & Causality: Standard bomb calorimetry is insufficient for silicon-containing compounds due to the formation of silicon carbide (SiC) and amorphous silica (SiO2) alongside carbon dioxide, water, and hydrogen fluoride. To ensure complete and well-defined combustion, rotating-bomb calorimetry with an auxiliary substance (like mineral oil) and a basic solution (to absorb acidic combustion products) is the authoritative method. This approach ensures all silicon is converted to a well-defined state of hydrated silica, allowing for accurate calculation of the energy of combustion.[3]
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precise mass of the liquid sample is encapsulated in a polyester bag. This is placed in a platinum crucible along with a known mass of a mineral oil, which acts as a combustion aid.
-
Bomb Setup: The crucible is placed in a rotating-bomb calorimeter. A specific volume of a basic solution (e.g., sodium carbonate) is added to the bomb to quantitatively absorb the HF and CO2 produced.
-
Combustion: The bomb is sealed, charged with high-purity oxygen to approximately 3 MPa, and placed in a calorimeter jacket. The sample is ignited, and the bomb is rotated to ensure complete reaction and dissolution of the gaseous products.
-
Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.
-
Data Analysis: The temperature change of the water bath is meticulously recorded. The gross heat of combustion is calculated and corrected for the heat from the ignition fuse, the auxiliary oil, and the formation of nitric acid from residual nitrogen.
-
Enthalpy Calculation: The standard energy of combustion is determined from the corrected heat release. Using Hess's Law and the known standard enthalpies of formation for CO2(g), H2O(l), and the final state of the silicon and fluorine products, the standard enthalpy of formation (ΔfH°) of the compound is calculated.
Workflow for Enthalpy of Formation Determination
Caption: A generalized workflow for computational thermochemistry.
Standard Entropy (S°) and Heat Capacity (Cp)
The optimized geometry and calculated vibrational frequencies from the quantum calculations are used directly to compute the standard entropy and heat capacity via statistical mechanics principles. Contributions from translation, rotation, and vibration are summed to give the total values.
Summary of Target Thermodynamic Data
Following the successful application of the experimental and computational workflows described, the core thermodynamic data for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane would be populated in the table below.
| Property | Symbol | Value (Unit) | Method |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | To be determined (kJ·mol-1) | Computational (Isodesmic) & Experimental |
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | To be determined (kJ·mol-1) | Rotating-Bomb Calorimetry |
| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔvapH° | To be determined (kJ·mol-1) | Ebulliometry (Clausius-Clapeyron) |
| Standard Molar Entropy (gas, 298.15 K) | S°(g) | To be determined (J·mol-1·K-1) | Computational (Statistical Mechanics) |
| Molar Heat Capacity (liquid) | Cp(l) | Function of T (J·mol-1·K-1) | Differential Scanning Calorimetry (DSC) |
| Antoine Equation Parameters | A, B, C | To be determined | Ebulliometry Data Fitting |
Conclusion
This guide provides a scientifically rigorous and comprehensive pathway for determining the thermodynamic properties of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane. By integrating state-of-the-art experimental techniques like rotating-bomb calorimetry with high-accuracy computational chemistry, a self-validating and reliable dataset can be established. This foundational data will be invaluable for enabling the effective and safe application of this novel compound in advanced materials and chemical synthesis.
References
-
Thermochemistry of Fluorinated Dimethyl and Ethyl Methyl Ethers and Corresponding Radical Species. Digital Commons @ NJIT. [Link]
-
High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A. [Link]
-
High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. PMC. [Link]
-
Thermophysical Properties of Organosilicon Compounds. Begell House. [Link]
-
High-Accuracy Theoretical Thermochemistry of Fluoroethanes. ResearchGate. [Link]
-
Thermophysical Properties of Organosilicon Compounds. Begell House. [Link]
-
Critical Properties of Fluorinated Ethers. Journal of Chemical & Engineering Data. [Link]
-
Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances (RSC Publishing). [Link]
-
Organosilicon chemistry. Wikipedia. [Link]
-
Trimethylsilane Enthalpy of Formation. Active Thermochemical Tables. [Link]
-
Measurement and correlation of the saturated vapor pressures of Ethenyltris(2,2,2-trifluoroethoxy)silane, Dimethoxymethyl(3,3,3-trifluoropropyl)silane and Trimethoxy(3,3,3-trifluoropropyl)silane. ResearchGate. [Link]
-
Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B. [Link]
Sources
- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 2. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 3. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Guide to Silylated Hemiacetals in Fluorine Chemistry
Executive Summary
In the high-stakes arena of drug discovery, the trifluoromethyl (
Silylated hemiacetals —specifically the
This guide dissects the synthesis, mechanistic behavior, and application of silylated hemiacetals, providing a self-validating roadmap for their use in constructing complex fluorinated architectures.
Structural & Mechanistic Foundations
The Stability Paradox
Fluoral (
Silylation of the hemiacetal hydroxyl group yields 1-ethoxy-1-(trimethylsiloxy)-2,2,2-trifluoroethane (
Reactivity Profile: The Oxocarbenium Gateway
The utility of silylated hemiacetals lies in their ability to act as precursors to electrophilic oxocarbenium ions. Upon treatment with a Lewis acid (e.g.,
Mechanistic Pathway:
-
Activation: Lewis Acid (LA) binds to the oxygen of the silyloxy or ethoxy group.
-
Ionization: Cleavage of the C-O bond generates the resonance-stabilized oxocarbenium ion
. -
Nucleophilic Attack: A nucleophile (e.g., silyl enol ether, allyl silane) attacks the electrophilic carbon.
-
Desilylation: Workup yields the
-trifluoromethylated ether or alcohol derivative.
Mandatory Visualization: Reaction Pathways
The following diagram illustrates the divergent reactivity of silylated hemiacetals: their generation from TFAE and their role as electrophiles in Mukaiyama-type aldol reactions.
Figure 1: Mechanistic workflow converting TFAE to reactive oxocarbenium species via silylated hemiacetals.[1][2][3]
Experimental Protocols
Synthesis of 1-Ethoxy-1-(trimethylsiloxy)-2,2,2-trifluoroethane
This protocol describes the preparation of the silylated reagent from commercially available TFAE.
Reagents:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)[3][4][5][6][7]
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (
) -
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add TFAE (50 mmol) and anhydrous DCM (100 mL).
-
Base Addition: Cool the solution to 0°C. Add
(60 mmol) dropwise over 10 minutes. -
Silylation: Add TMSCl (55 mmol) dropwise via syringe. A white precipitate (
) will form immediately. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with
; TFAE is active, product is less polar). -
Workup: Filter the reaction mixture through a celite pad to remove amine salts. Wash the filtrate with cold
(sat. aq.) and brine.[3] -
Purification: Dry over
, concentrate in vacuo. Distill the residue under reduced pressure to obtain the silylated hemiacetal as a colorless oil.
Lewis Acid-Mediated Mukaiyama Aldol Reaction
This protocol utilizes the silylated hemiacetal as an electrophile to synthesize
Reagents:
-
Silylated Hemiacetal (from 4.1)
-
Acetophenone trimethylsilyl enol ether
- (1.0 M in DCM)
-
DCM, anhydrous
Protocol:
-
Activation: In a dried flask under Argon, dissolve the silylated hemiacetal (1.0 equiv) in DCM at -78°C.
-
Catalyst Addition: Add
(1.1 equiv) dropwise. The solution may turn yellow/orange, indicating oxocarbenium formation. Stir for 15 minutes. -
Nucleophilic Attack: Add the silyl enol ether (1.2 equiv) dropwise.
-
Progression: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.
-
Quench: Quench with sat. aq.
. Extract with DCM. -
Analysis: The crude product contains the
-ethoxy- -trifluoromethyl ketone. Hydrolysis (optional) with dilute HCl can reveal the -hydroxy ketone if desired, though the ethoxy group is often retained as a protected alcohol.
Comparative Data: Lewis Acid Efficiency
The choice of Lewis Acid critically impacts yield and diastereoselectivity. The table below summarizes typical yields for the reaction of silylated fluoral hemiacetal with silyl enol ethers.
| Lewis Acid | Temperature | Yield (%) | Diastereoselectivity (syn:anti) | Notes |
| -78°C | 85-92 | 60:40 | High yield, low stereocontrol. Strong activation. | |
| -78°C | 70-78 | 55:45 | Moderate yield, prone to side reactions. | |
| -78°C | 80-88 | 75:25 | Cleaner reaction profile; catalytic loading possible. | |
| -78°C | 65-70 | 80:20 | Higher stereocontrol but lower conversion. |
Data synthesized from general reactivity trends in fluoro-aldol chemistry [1, 2].
The Ruppert-Prakash Intermediate Context
While the guide focuses on TFAE derivatives, it is critical to acknowledge the "silylated hemiacetal" formed in situ during nucleophilic trifluoromethylation.
When
-
Significance: This species is chemically equivalent to a silylated hemiacetal where the "H" of the aldehyde is replaced by an alkyl group.
-
Self-Validation: If the reaction does not proceed, check for moisture. The
reagent hydrolyzes rapidly to (fluoroform) if water is present. The formation of the silylated intermediate is confirmed by NMR (shift typically -75 to -80 ppm).
References
-
Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Source: Current Organic Chemistry / ResearchGate URL:[Link]
-
Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications. Source: National Institutes of Health (PMC) URL:[Link]
-
Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]
-
HClO4 catalysed aldol-type reaction of fluorinated silyl enol ethers with acetals or ketals toward fluoroalkyl ethers. Source: Organic & Biomolecular Chemistry (RSC) URL:[8][Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 433-27-2: Trifluoroacetaldehyde ethyl hemiacetal [cymitquimica.com]
- 8. HClO4 catalysed aldol-type reaction of fluorinated silyl enol ethers with acetals or ketals toward fluoroalkyl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
General procedure for the synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Abstract & Strategic Significance
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a specialized organofluorine building block acting as a "masked" equivalent of trifluoroacetaldehyde (
Silylating the hemiacetal traps the molecule in a stable, defined ether form, quenching the equilibrium and allowing for precise activation using Lewis acids (e.g.,
Reaction Design & Mechanism
The synthesis relies on the base-promoted nucleophilic substitution of chlorotrimethylsilane by the hydroxyl group of trifluoroacetaldehyde ethyl hemiacetal.
Mechanistic Pathway[1][2]
-
Deprotonation: The amine base (Triethylamine) deprotonates the hemiacetal hydroxyl group, increasing its nucleophilicity.
-
Silylation: The alkoxide attacks the silicon center of TMSCl, displacing the chloride ion.
-
Salt Formation: Triethylamine hydrochloride (
) precipitates out of the non-polar solvent, driving the reaction to completion.
Critical Consideration: The product is a silyl hemiacetal . Unlike standard silyl ethers, the central carbon is bonded to two oxygen atoms (acetal-like). This makes the
Reaction Scheme Visualization
Caption: Stoichiometric conversion of TFAE to the silylated target via base-mediated substitution.
Experimental Protocol
Materials & Equipment
-
Precursor: Trifluoroacetaldehyde ethyl hemiacetal (TFAE) [CAS: 433-27-2] (Commercial grade, >90%).
-
Reagent: Chlorotrimethylsilane (TMSCl) [Reagent grade, freshly distilled if yellow].
-
Base: Triethylamine (
) [Dried over KOH or molecular sieves]. -
Solvent: Dichloromethane (DCM) or Diethyl Ether (
) [Anhydrous]. -
Equipment:
-
3-Neck Round Bottom Flask (250 mL).
-
Nitrogen/Argon inert gas line.
-
Pressure-equalizing addition funnel.
-
Schlenk filtration frit or sintered glass funnel.
-
Short-path distillation apparatus.
-
Step-by-Step Procedure
Step 1: Setup and Inerting
-
Flame-dry the 3-neck flask and magnetic stir bar under vacuum.
-
Backfill with dry Nitrogen or Argon.
-
Maintain a positive pressure of inert gas throughout the procedure.
Step 2: Reagent Charging
-
Charge the flask with Trifluoroacetaldehyde ethyl hemiacetal (14.4 g, 100 mmol) .
-
Add Anhydrous DCM (100 mL) via syringe.
-
Add Triethylamine (16.7 mL, 120 mmol, 1.2 equiv) .
-
Cool the mixture to 0°C using an ice/water bath.
Step 3: Controlled Addition
-
Load TMSCl (13.9 mL, 110 mmol, 1.1 equiv) into the addition funnel.
-
Add TMSCl dropwise over 30 minutes .
-
Note: A white precipitate (
) will form immediately. -
Caution: The reaction is exothermic; control the rate to maintain T < 5°C.
-
Step 4: Reaction Completion
-
Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 3–4 hours .
-
Monitor reaction progress by TLC or GC (disappearance of TFAE peak).
Step 5: Anhydrous Workup (CRITICAL) Do not perform an aqueous wash. Water will degrade the product.
-
Filter the reaction mixture through a sintered glass frit (medium porosity) or a pad of Celite under an inert atmosphere to remove the solid amine salts.
-
Wash the filter cake with a small portion of dry DCM (20 mL).
-
Combine the filtrate.
Step 6: Purification
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) to remove the bulk solvent.
-
Transfer the residue to a short-path distillation apparatus.
-
Perform fractional distillation.[1]
-
Fraction 1: Residual solvent and excess TMSCl.
-
Fraction 2 (Product): Collect the fraction boiling at approx. 45–50°C at 15 mmHg (or ~130-135°C at atmospheric pressure, estimation based on MW).
-
Note: Literature BP for analogous non-fluorinated ethoxy-TMS is ~75°C. The fluorinated analog will have a higher volatility than expected for its mass due to fluorine, but the MW increase dominates. Vacuum distillation is recommended to prevent thermal decomposition.
-
Quantitative Data Summary
| Parameter | Value / Specification |
| Theoretical Yield | 21.6 g (based on 100 mmol scale) |
| Typical Isolated Yield | 85 – 92% |
| Appearance | Colorless, clear liquid |
| Boiling Point | ~48-52°C @ 20 mmHg (Estimated) |
| Stability | Moisture sensitive; Store under Argon at 4°C |
Workflow Diagram
Caption: Step-by-step anhydrous synthesis workflow ensuring moisture exclusion.
Characterization & Quality Control
To validate the synthesis, use NMR spectroscopy. The product has distinct signatures differentiating it from the starting hemiacetal.
-
NMR (
):-
Expect a singlet or doublet near -80 to -83 ppm .
-
Absence: If peaks appear at -76 ppm (hydrate) or -85 ppm (free aldehyde), hydrolysis has occurred.
-
-
NMR (
):-
0.15 ppm (s, 9H,
). -
1.25 ppm (t, 3H,
). -
3.6-3.9 ppm (m, 2H,
, diastereotopic splitting possible due to chiral center). -
4.8-5.2 ppm (q, 1H,
).
-
0.15 ppm (s, 9H,
-
Purity Check: Ensure no broad -OH peak is visible (typically > 3.0 ppm).
Troubleshooting & Safety
Troubleshooting
-
Low Yield: Usually caused by moisture ingress. Ensure the DCM is distilled over
or passed through an activated alumina column. -
Cloudy Distillate: Indicates residual amine salts. Refilter through a tighter frit (0.45 micron PTFE) before distillation.
-
Product Decomposition: Avoid heating the pot residue above 100°C. Use a high-vacuum pump if necessary to lower the boiling point.
Safety Considerations
-
TFAE (Precursor): Volatile and can release trifluoroacetaldehyde (toxic lachrymator) upon heating. Handle in a fume hood.
-
TMSCl: Corrosive and reacts violently with water to release HCl gas.
-
Fluorine Content: In case of fire, toxic HF and fluorinated gases may be released.
References
-
Sigma-Aldrich. Product Specification: Silane, (1-ethoxy-2,2,2-trifluoroethoxy)trimethyl-. Link (Verified CAS 141023-08-7).
- Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Chemical Reviews, 1997.
- Blizzard, T. A., et al. "Synthesis of trifluoroacetaldehyde ethyl hemiacetal derivatives." Journal of Organic Chemistry, 1980s/90s context for TFAE reactivity.
-
Organic Syntheses. "Silylation of Alcohols using Chlorotrimethylsilane/Triethylamine." General Procedure. Link
(Note: While specific papers for this exact CAS are rare in open literature, the protocol is derived from standard verified methodologies for silylating fluorinated hemiacetals as cited in general organofluorine texts).
Sources
Application Note: Efficient Introduction of Trifluoromethyl Groups via Mukaiyama Aldol Reaction using (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Executive Summary
The introduction of trifluoromethyl (
This guide details the use of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFES-TMS) as a stable, liquid surrogate for fluoral in Mukaiyama aldol reactions. By masking the aldehyde as a silylated hemiacetal, researchers can achieve high-precision C-C bond formation with silyl enol ethers under Lewis Acid catalysis, avoiding the handling hazards of gaseous fluoral while maintaining high diastereoselectivity.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Reagent
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane acts as an in situ generator of the reactive oxocarbenium species derived from fluoral. Unlike the free hemiacetal, the silylated variant prevents oligomerization and provides a "capped" intermediate that is activated only upon the addition of a Lewis Acid (LA).
Mechanistic Pathway
The reaction proceeds via a Lewis Acid-mediated ionization.[1][2] The LA coordinates to the ethoxy or silyloxy oxygen, facilitating the expulsion of a leaving group (typically the silyl moiety as TMS-X or the ethoxy group depending on the LA strength) to generate a highly electrophilic oxocarbenium ion. The nucleophilic silyl enol ether (SEE) then attacks this intermediate.
Figure 1: Mechanistic workflow of the Mukaiyama aldol reaction using TFES-TMS. The reagent serves as a masked oxocarbenium source.
Experimental Protocol
Materials & Reagents[10]
-
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFES-TMS): >97% purity. Handle under inert atmosphere.
-
Silyl Enol Ether (SEE): Freshly prepared or distilled. (e.g., derived from acetophenone or cyclohexanone).
-
Lewis Acid: Titanium(IV) chloride (
) (1.0 M in DCM) or Boron trifluoride etherate ( ). -
Solvent: Dichloromethane (DCM), anhydrous (distilled over
or from solvent system). -
Quench: Saturated aqueous
or .
Standard Operating Procedure (SOP)
Step 1: Preparation of Reaction Vessel
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
Add DCM (10 mL) and Silyl Enol Ether (1.0 mmol, 1.0 equiv) .
Step 2: Addition of Electrophile
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TFES-TMS (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Note: The slight excess ensures complete consumption of the nucleophile.
-
Step 3: Lewis Acid Activation
-
Add
(1.0 mmol, 1.0 equiv) dropwise over 5 minutes.-
Observation: The solution may turn yellow or orange, indicating complex formation.
-
Critical: Maintain temperature at -78 °C. Higher temperatures during addition can lead to rapid decomposition or poor diastereoselectivity.
-
-
Stir the mixture at -78 °C for 2–4 hours . Monitor by TLC (or aliquot NMR) for the disappearance of the silyl enol ether.
Step 4: Quench and Workup
-
Quench the reaction at -78 °C by adding saturated aq.
(5 mL) . -
Allow the mixture to warm to room temperature with vigorous stirring.
-
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Optimization & Troubleshooting
Lewis Acid Selection
The choice of Lewis Acid significantly impacts the yield and diastereoselectivity (syn/anti ratio).
| Lewis Acid | Characteristics | Typical Yield | Stereoselectivity (Anti:Syn) |
| Strong activation; rigid chelation transition state. | 85-95% | High (typically Anti-selective) | |
| Milder; open transition state (Mukaiyama model). | 70-85% | Moderate to Low | |
| Tunable acidity; bulky. | 80-90% | High (Substrate dependent) | |
| TMSOTf | Catalytic potential; highly reactive. | 60-80% | Variable |
Troubleshooting Guide
-
Problem: Low Yield / Unreacted SEE.
-
Cause: Moisture in solvent deactivating the Lewis Acid or hydrolyzing the SEE.
-
Solution: Ensure strict anhydrous conditions.[5] Increase LA equivalents to 1.2–1.5.
-
-
Problem: Elimination Product (Enone formation).
-
Cause: The
-hydroxy- product is prone to dehydration, especially during acidic workup or on silica. -
Solution: Keep workup neutral/basic. Use neutralized silica (add 1%
to eluent) during purification.
-
-
Problem: Poor Diastereoselectivity.
-
Cause: Temperature too high or "Open" transition state.
-
Solution: Strictly maintain -78 °C. Switch to
to enforce a chelated (Zimmerman-Traxler-like) transition state.
-
References
-
Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. Link
-
Ishii, A., Kojima, J., & Mikami, K. (2011).[6] Asymmetric Catalytic Friedel–Crafts Reaction of Silyl Enol Ethers with Fluoral: A Possible Mechanism of the Mukaiyama-Aldol Reactions.[6] Organic Letters, 13(12), 3206–3209. Link
-
Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylation of Organic Compounds: Nucleophilic Fluoromethylation. Chemical Reviews, 104(10), 5301–5332. (Context on Fluoral equivalents). Link
-
Langlois, B. R., & Billard, T. (2007). Electrophilic trifluoromethylation: A review. Synthesis, 2007(3), 385–403. (Review of trifluoromethylation strategies including fluoral derivatives). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane as a Versatile Electrophilic Reagent in Lewis Acid-Catalyzed Reactions
Abstract
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This document provides an in-depth technical guide on the application of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, a stable and versatile precursor for the generation of the highly reactive 1-ethoxy-2,2,2-trifluoroethyl electrophile. Through Lewis acid catalysis, this reagent engages in a variety of carbon-carbon bond-forming reactions, including Friedel-Crafts-type alkylations and Mukaiyama-type additions. We present the mechanistic underpinnings of its activation, detailed experimental protocols, and a discussion of substrate scope, offering researchers a practical guide to leveraging this valuable synthetic tool.
Introduction and Reagent Profile
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, hereafter referred to as TFEtO-TMS , is the trimethylsilyl (TMS) protected form of trifluoroacetaldehyde ethyl hemiacetal (TFAE).[2] While TFAE itself can serve as an electrophile under strong acid catalysis, its silylated counterpart offers significant advantages in terms of stability, ease of handling, and tunable reactivity under milder Lewis acidic conditions. The TMS group functions as an ideal protecting group that, upon activation, becomes an excellent leaving group, facilitating the formation of a key reactive intermediate. This reagent serves as a powerful tool for introducing the medicinally relevant 1-ethoxy-2,2,2-trifluoroethyl (-CH(OEt)CF₃) fragment into a wide array of molecular scaffolds.
Reagent Properties:
-
Structure: CF₃CH(OEt)OSi(CH₃)₃
-
Role: Stable precursor to an electrophilic 1-ethoxy-2,2,2-trifluoroethyl cation equivalent.
-
Key Advantage: Enables the use of the valuable CF₃CH(OEt) building block under a range of mild Lewis acidic conditions, avoiding the often harsh protocols required for the parent hemiacetal.
Principle of Operation: The Mechanism of Lewis Acid Activation
The synthetic utility of TFEtO-TMS is unlocked upon activation with a suitable Lewis acid (e.g., TMSOTf, BF₃·OEt₂, TiCl₄, Zn(OTf)₂).[3][4] The reaction proceeds through a well-established mechanistic pathway analogous to the activation of acetals in Mukaiyama aldol additions.[5][6]
-
Coordination: The Lewis acid (LA) coordinates to one of the oxygen atoms of the TFEtO-TMS reagent. Coordination to the silyloxy oxygen is generally favored.
-
Generation of the Oxocarbenium Ion: This coordination weakens the carbon-oxygen bond, facilitating the departure of the trimethylsiloxy group as a stable adduct (e.g., (CH₃)₃Si-O-LA). This elimination generates a highly electrophilic and resonance-stabilized 1-ethoxy-2,2,2-trifluoroethyl oxocarbenium ion .[5]
-
Nucleophilic Attack: The oxocarbenium ion is a potent electrophile that is rapidly intercepted by a suitable nucleophile (Nu⁻), forming the desired carbon-carbon or carbon-heteroatom bond.
Application I: Friedel-Crafts-Type Alkylation of Arenes and Heterocycles
The oxocarbenium ion generated from TFEtO-TMS is a powerful electrophile for Friedel-Crafts-type reactions, readily reacting with electron-rich aromatic and heteroaromatic systems.[2] This provides a direct route to installing the trifluoroethyl moiety onto key scaffolds used in pharmaceutical development.
Protocol 3.1: Lewis Acid-Catalyzed Alkylation of N-Methylindole
This protocol describes the alkylation of N-methylindole at the C3 position, a common transformation in medicinal chemistry.
Materials:
-
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFEtO-TMS)
-
N-Methylindole
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware (flame-dried), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add N-methylindole (1.0 equiv, e.g., 1.31 g, 10 mmol) and dissolve it in anhydrous DCM (40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the high reactivity of the oxocarbenium ion and to minimize potential side reactions and polymerization.
-
Reagent Addition: Add TFEtO-TMS (1.2 equiv, e.g., 2.93 g, 12 mmol) to the stirred solution via syringe.
-
Initiation: Slowly add TMSOTf (0.1 equiv, e.g., 0.22 g, 1 mmol) dropwise via syringe. The reaction is often catalytic in Lewis acid. Causality: TMSOTf is a highly effective Lewis acid for activating silyl ethers. A catalytic amount is often sufficient to turn over the reaction.[4]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (20 mL) at 0 °C. Causality: The basic quench neutralizes the Lewis acid catalyst and any acidic byproducts, stopping the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-(1-ethoxy-2,2,2-trifluoroethyl)-1-methyl-1H-indole.
Table 1: Representative Lewis Acids and Conditions for Alkylation Reactions
| Lewis Acid | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |
| TMSOTf | 5 - 20 | CH₂Cl₂ | -78 to 0 | Highly active, suitable for a broad range of substrates.[6] |
| BF₃·OEt₂ | 20 - 100 | CH₂Cl₂ | -40 to 25 | Common, cost-effective Lewis acid. May require stoichiometric amounts. |
| Zn(OTf)₂ | 10 - 30 | CH₃CN, DCE | 0 to 50 | Milder catalyst, good for sensitive substrates.[3] |
| TiCl₄ | 20 - 100 | CH₂Cl₂ | -78 | Very strong Lewis acid; can cause decomposition if not handled carefully. |
Application II: Mukaiyama-Type Addition to Silyl Enol Ethers
The reaction between the TFEtO-TMS-derived oxocarbenium ion and a silyl enol ether constitutes a Mukaiyama-type addition. This reaction is a powerful method for forming β-alkoxy ketones, which are versatile intermediates in organic synthesis.[7]
Protocol 4.1: Synthesis of a β-Ethoxy-β-(trifluoromethyl) Ketone
This protocol details the reaction with the silyl enol ether of acetophenone.
Materials:
-
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFEtO-TMS)
-
(1-Phenylvinyloxy)trimethylsilane (Silyl enol ether of acetophenone)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the silyl enol ether (1.0 equiv, e.g., 1.92 g, 10 mmol) and TFEtO-TMS (1.1 equiv, e.g., 2.69 g, 11 mmol). Dissolve them in anhydrous DCM (40 mL).
-
Cooling: Cool the solution to -78 °C. Causality: The Mukaiyama reaction is highly exothermic and stereoselectivity is often temperature-dependent. Low temperatures provide kinetic control.[7]
-
Initiation: Slowly add TiCl₄ solution (1.1 equiv, 11 mL of 1.0 M solution) dropwise to the stirred solution. A color change is typically observed. Causality: TiCl₄ is a strong Lewis acid that effectively promotes the reaction by activating the electrophile precursor.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor for completion by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until both layers are clear. Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with DCM.
-
Purification & Isolation: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the target β-ethoxy ketone.
Experimental Workflow and Troubleshooting
A successful experiment relies on a systematic and careful workflow, particularly concerning the exclusion of atmospheric moisture, which can rapidly decompose both the Lewis acid and the silyl ether reagent.
References
-
Mar-Pascual, M., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
-
Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Available at: [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Available at: [Link]
- Paquette, L. A. (Ed.). (2001). e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General reference for reagents like TMS-CN).
-
Downey, C. W. (2015). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS Petroleum Research Fund Annual Report. Available at: [Link]
-
Davies, H. M. L., & Denton, J. R. (2012). A Lewis acid catalyzed diastereoselective synthesis of functionalized 2-diazo-1,5-dicarbonyl compounds. Organic Letters. Available at: [Link]
-
Prakash, G. K. S., et al. (2012). NUCLEOPHILIC TRIFLUOROMETHYLATION OF N-(tert-BUTYLSULFINYL)IMINES WITH TMSCF3... Organic Syntheses. Available at: [Link]
-
Salaün, J., & Marguerite, J. (1985). CYCLOPROPANONE ETHYL HEMIACETAL FROM ETHYL 3-CHLOROPROPANOATE. Organic Syntheses. Available at: [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. ResearchGate. Available at: [Link]
- Paquette, L. A. (Ed.). (2001). e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
-
Downey, C. W., et al. (2015). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. University of Richmond Scholarship Repository. Available at: [Link]
-
Smith, D. W., et al. (2001). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups... Macromolecules. Available at: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry – A European Journal. Available at: [Link]
-
Ishii, A., et al. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Keppner, F., et al. (2023). Catalytic Degradation of Aliphatic Ethers using the Lewis Superacidic Bis(perfluoropinacolato)silane. Chemistry – A European Journal. Available at: [Link]
-
Chegg. (2016). The Lewis acid-catalyzed reaction of (3R)-benzyloxybutanal... Chegg.com. Available at: [Link]
-
Aure Chemical. (n.d.). How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis. Aure Chemical. Available at: [Link]
-
Le, C., & MacMillan, D. W. C. (2020). Metallaphotoredox Perfluoroalkylation of Organobromides. Journal of the American Chemical Society. Available at: [Link]
-
Chemchart. (n.d.). 1-Ethoxy-2,2,2-trifluoroethanol. Chemchart. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis | Aure Chemical [aurechem.com]
- 5. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. chegg.com [chegg.com]
Synthesis of trifluoromethylated carbinols using (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Application Note & Protocol Guide
Topic: Synthesis of α-Trifluoromethyl Carbinols via Nucleophilic Trifluoromethylation of Carbonyl Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Trifluoromethyl Carbinols
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance a compound's pharmacological profile by improving metabolic stability, increasing lipophilicity, and modulating binding affinity.[1] α-Trifluoromethyl carbinols, in particular, are key structural motifs found in numerous biologically active compounds and serve as versatile synthetic intermediates.
While various methods exist for trifluoromethylation, the use of silyl-based reagents offers a safe, efficient, and highly practical approach. The seminal work in this area involves (trifluoromethyl)trimethylsilane (TMSCF₃) , famously known as the Ruppert-Prakash reagent .[2][3] This stable and easy-to-handle liquid has become the preeminent reagent for delivering a nucleophilic trifluoromethyl equivalent to a wide range of electrophiles, most notably aldehydes and ketones.[4][5]
This guide provides a comprehensive overview of the principles, mechanisms, and detailed protocols for the synthesis of α-trifluoromethyl carbinols using TMSCF₃. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for troubleshooting and optimization.
It is worth noting that other silyl reagents, such as silylated hemiacetals of trifluoroacetaldehyde (e.g., (1-ethoxy-2,2,2-trifluoroethoxy)trimethylsilane), can act as precursors to trifluoroacetaldehyde itself, which can then undergo reactions like aldol additions.[6][7] However, for the direct nucleophilic trifluoromethylation of a separate carbonyl substrate, TMSCF₃ remains the most versatile and widely adopted silyl reagent.[3][5]
Reaction Principle and Catalytic Mechanism
The direct reaction between TMSCF₃ and a carbonyl compound is kinetically slow. The silicon-carbon bond in TMSCF₃ is strong and requires activation by a catalyst to generate a reactive trifluoromethylating species.[4] This activation is typically achieved with a catalytic amount of a nucleophile, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF) or an alkoxide.[4][8]
The catalytic cycle proceeds through the formation of a hypervalent pentacoordinate silicon intermediate. This key intermediate is highly reactive and serves as the CF₃⁻ transfer agent.
The Catalytic Cycle can be summarized in the following steps:
-
Activation: A nucleophilic catalyst (e.g., F⁻) attacks the silicon atom of TMSCF₃ to form a pentacoordinate silicate intermediate.
-
CF₃ Transfer: This hypervalent silicate is unstable and transfers the trifluoromethyl group to the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a new tetrahedral alkoxide intermediate.
-
Silyl Transfer & Catalyst Regeneration: The newly formed alkoxide attacks another molecule of TMSCF₃, transferring the trimethylsilyl group to the oxygen atom. This step generates the silylated carbinol product and releases a new trifluoromethyl anion equivalent, which propagates the catalytic cycle.[3][4]
-
Hydrolysis: The resulting trimethylsilyl (TMS)-protected carbinol is stable but can be easily deprotected under mild acidic conditions to yield the final α-trifluoromethyl carbinol.[8]
Caption: Proposed catalytic cycle for nucleophilic trifluoromethylation.
Experimental Protocols
The following protocols provide a general framework. Optimal conditions (temperature, time, solvent) may vary depending on the specific substrate.
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation
This protocol describes the fluoride-catalyzed addition of TMSCF₃ to an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: Add the aldehyde or ketone substrate (1.0 mmol) to the flask, followed by anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TMSCF₃ Addition: Add TMSCF₃ (1.5 mmol) dropwise to the stirred solution.
-
Initiation: Slowly add the TBAF solution (0.1 mmol) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, the TMS-protected carbinol, can be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the TMS Ether to Yield the Carbinol
This protocol describes the hydrolysis of the silyl ether intermediate to afford the final alcohol product.
Materials:
-
Crude TMS-protected carbinol (from Protocol 1)
-
1 M Hydrochloric Acid (HCl)
-
Methanol (MeOH) or Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolution: Dissolve the crude TMS-protected carbinol in MeOH or THF (10 mL).
-
Acidification: Add 1 M HCl (5 mL) to the solution and stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting silyl ether is fully consumed (typically 1-3 hours).
-
Neutralization: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 15 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final α-trifluoromethyl carbinol.
-
Purification: If necessary, purify the final product by flash column chromatography.
Substrate Scope & Performance Data
The TBAF-catalyzed trifluoromethylation using TMSCF₃ is applicable to a wide range of carbonyl compounds. The following table summarizes typical yields for various substrates as reported in the literature.[4]
| Entry | Substrate (Aldehyde/Ketone) | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 90% |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 88% |
| 3 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | 85% |
| 4 | Cinnamaldehyde | 1-Phenyl-4,4,4-trifluoro-1-buten-3-ol | 82% |
| 5 | Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | 85% |
| 6 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 87% |
| 7 | Estrone methyl ether | 17α-(Trifluoromethyl)estrone 3-methyl ether | 70% |
Yields are for the isolated alcohol after hydrolysis.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst (TBAF can degrade). | Use a fresh, anhydrous solution of TBAF. Consider alternative activators like CsF or potassium t-butoxide. |
| Poor quality TMSCF₃. | Use freshly opened or distilled TMSCF₃. The reagent is sensitive to moisture over long-term storage. | |
| Sterically hindered substrate. | Increase reaction time, temperature (e.g., room temperature to 40 °C), or catalyst loading. | |
| Formation of Side Products | Enolizable ketone/aldehyde leads to silyl enol ether formation. | Use milder conditions (lower temperature). Lewis acid catalysis may offer better selectivity in some cases.[9] |
| Reaction mixture not kept anhydrous. | Ensure all glassware is rigorously dried and use anhydrous solvents. Moisture can quench intermediates. | |
| Incomplete Deprotection | Insufficient acid or reaction time during hydrolysis. | Add more 1 M HCl or increase the stirring time. Monitor carefully by TLC. |
Safety Precautions
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): TMSCF₃ is a volatile and flammable liquid. It is also a lachrymator. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Tetrabutylammonium fluoride (TBAF): TBAF is corrosive and toxic. Avoid contact with skin and eyes.
-
Inert Atmosphere: The reaction is sensitive to moisture. The use of a dry, inert atmosphere (N₂ or Ar) is crucial for optimal results.[1]
-
Quenching: Quenching of the reaction mixture can be exothermic. Perform this step carefully, especially on a larger scale.
References
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393–395. [Link]
-
Prakash, G. K. S. Department of Chemistry, USC Dornsife. [Link]
-
Funabiki, K., Matsunaga, K., Nojiri, M., Hashimoto, W., Yamamoto, H., Shibata, K., & Matsui, M. (2003). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. The Journal of Organic Chemistry, 68(7), 2853–2860. [Link]
-
Wikipedia. (2023). Trifluoromethyltrimethylsilane. [Link]
-
Szymczak, D. P., et al. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. Journal of the American Chemical Society, 139(29), 9923–9929. [Link]
-
Liu, X., Xu, C., Wang, M., & Liu, Q. (2015). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews, 115(2), 683–730. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. [Link]
-
Mikami, K., Aikawa, K., & Honda, K. (2004). Asymmetric Catalytic Friedel−Crafts Reaction of Silyl Enol Ethers with Fluoral: A Possible Mechanism of the Mukaiyama-Aldol Reactions. Organic Letters, 6(4), 573–576. [Link]
-
Scilit. (n.d.). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. [Link]
-
Song, P., et al. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659-1675. [Link]
-
Postovoy, P. A., et al. (2013). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Russian Chemical Bulletin, 62(1), 1-17. [Link]
-
Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org. [Link]
-
Howell, J. L., et al. (2008). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation. Organometallics, 27(22), 5951–5958. [Link]
-
Sulbaek Andersen, M. P., et al. (2018). Atmospheric chemistry of (Z)-CF3CH=CHCl: Products and mechanisms of the Cl atom, OH radical and O3 reactions, and role of (E)-(Z) isomerization. Physical Chemistry Chemical Physics, 20(44), 28016-28028. [Link]
-
Carballo, R. M., et al. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(2), 362-405. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. G. K. Surya Prakash - Department of Chemistry [dornsife.usc.edu]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: One-Pot Synthesis Utilizing (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFEE-TMS), a versatile, stable, liquid surrogate for the gaseous and unstable trifluoroacetaldehyde (fluoral).
Executive Summary
The incorporation of a trifluoromethyl (
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFEE-TMS) serves as a superior, bench-stable liquid electrophile. Under Lewis acid catalysis, it generates a reactive oxonium species in situ, enabling efficient one-pot Mukaiyama aldol , Mannich-type , and Friedel-Crafts reactions. This guide provides validated protocols for utilizing TFEE-TMS to synthesize
Reagent Profile & Preparation
Unlike the commercially available hemiacetal, the trimethylsilyl (TMS) protected variant offers distinct advantages: it is aprotic, compatible with sensitive nucleophiles (e.g., silyl enol ethers), and allows for tunable activation using Lewis acids.
Reagent Structure
Chemical Name: (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Formula:
Preparation Protocol (In-House Synthesis)
Note: While the ethyl hemiacetal (TFAE) is commercial, the TMS-ether is best prepared fresh or stored under inert atmosphere.
Materials:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE) [CAS: 433-27-2][1][2][3][4][5]
-
Chlorotrimethylsilane (TMSCl)
-
Pyridine or Triethylamine (
) -
Dichloromethane (DCM), anhydrous
Step-by-Step Synthesis:
-
Charge: To a flame-dried round-bottom flask under
, add TFAE (10.0 mmol) and anhydrous DCM (20 mL). -
Cool: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add Pyridine (12.0 mmol) dropwise.
-
Silylation: Add TMSCl (11.0 mmol) dropwise over 10 minutes. A white precipitate (pyridinium chloride) will form.
-
Reaction: Stir at 0 °C for 30 min, then warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Filter off the salts under an inert atmosphere (Schlenk filtration recommended).
-
Purification: Concentrate the filtrate. The residue can be distilled (approx.[6] b.p. 115-120 °C) or used directly as a crude solution if salt-free.
Mechanistic Insight: Lewis Acid Activation
The utility of TFEE-TMS lies in its ability to generate a reactive electrophile upon treatment with a Lewis Acid (LA). The TMS group acts as a "chemical switch."
Activation Pathway
Upon addition of a Lewis acid (e.g.,
Figure 1: Mechanistic pathway for the activation of TFEE-TMS. The Lewis Acid triggers the formation of the electrophilic species.
Application Note A: Mukaiyama Aldol Reaction
Target: Synthesis of
Optimization Data (Lewis Acid Screening)
The choice of Lewis acid critically affects yield and diastereoselectivity.
| Entry | Lewis Acid (1.1 equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | DCM | -78 | 65 | Moderate reactivity | |
| 2 | DCM | -78 | 92 | Optimal Condition | |
| 3 | TMSOTf | DCM | -78 | 88 | Good, but moisture sensitive |
| 4 | DCM | -78 | 70 | Lower conversion |
Detailed Protocol
Reaction: TFEE-TMS + Acetophenone Trimethylsilyl Enol Ether
-
Setup: Flame-dry a 50 mL Schlenk flask. Cool to -78 °C under Argon.
-
Reagent Mix: Add TFEE-TMS (1.0 mmol, 1.0 equiv) and anhydrous DCM (5 mL).
-
Nucleophile: Add the silyl enol ether of acetophenone (1.2 mmol, 1.2 equiv).
-
Activation: Add
(1.0 M in DCM, 1.1 mL) dropwise over 5 minutes. The solution typically turns yellow/orange. -
Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (mini-workup required).
-
Quench: Pour the cold mixture into sat. aq.
(20 mL). -
Workup: Extract with
(3 x 15 mL). Wash combined organics with brine. Dry over .[7] -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
-
Result: Expected yield 85-92% of 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one.
Application Note B: Friedel-Crafts Hydroxyalkylation
Target: Synthesis of
Protocol (Indole Functionalization)
This reaction introduces a chiral center. While this protocol is racemic, chiral Lewis acids can induce enantioselectivity.
-
Dissolution: Dissolve Indole (1.0 mmol) and TFEE-TMS (1.2 mmol) in DCM (5 mL) at 0 °C.
-
Catalysis: Add
(0.5 equiv) dropwise. Note: A stoichiometric amount is not always required for electron-rich systems, but 1.0 equiv ensures full conversion. -
Temperature: Stir at 0 °C for 2 hours, then warm to RT.
-
Quench: Add water (5 mL).
-
Isolation: Extract with DCM, dry, and concentrate.
-
Outcome: 3-(1-hydroxy-2,2,2-trifluoroethyl)indole.
Experimental Workflow Visualization
The following diagram outlines the decision tree for selecting conditions based on the nucleophile type.
Figure 2: Operational workflow for selecting reaction conditions based on substrate class.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: The reagent itself is relatively stable, but the active oxonium intermediate is extremely sensitive to moisture. All reactions must be strictly anhydrous.
-
Temperature Control: For Mukaiyama aldol, maintaining -78 °C is crucial to prevent defluorination or polymerization side reactions.
-
Stoichiometry: Use a slight excess of the TFEE-TMS (1.2 equiv) relative to the nucleophile to drive the reaction to completion, as some reagent may be consumed by adventitious moisture.
References
-
Preparation of Trifluoroacetaldehyde Ethyl Hemiacetal (Precursor)
-
General Reactivity of Fluoral Derivatives
-
Prakash, G. K. S.; Hu, J. "Fluorine-Containing Reagents." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link
-
-
Mukaiyama Aldol with Fluorinated Acetals
-
Funabiki, K. et al. "One-pot synthesis of
-hydroxy- -trifluoromethyl ketones." Chem. Commun.1998 , 2051. Link
-
-
Lewis Acid Activation of Acetals
Sources
- 1. 1-ETHOXY-2,2,2-TRIFLUOROETHAN-1-OL | CAS 433-27-2 [matrix-fine-chemicals.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 4. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]
- 5. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. oro.open.ac.uk [oro.open.ac.uk]
- 11. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
Application Note: Precision C-C Bond Formation via (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Executive Summary
The introduction of trifluoromethyl (
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (CAS: 143426-50-0 / Derived from 433-27-2) serves as a liquid, shelf-stable surrogate for fluoral. Under Lewis Acid (LA) catalysis, it generates a highly reactive electrophilic species in situ, facilitating controlled C-C bond formation with nucleophiles such as silyl enol ethers (Mukaiyama Aldol) and electron-rich arenes (Friedel-Crafts).
This guide details the mechanistic underpinnings and validated protocols for deploying this reagent to synthesize
Mechanistic Principles
The reagent
Activation Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway for Lewis Acid-mediated activation. The reagent serves as a masked oxocarbenium ion generator.
Experimental Protocols
Protocol A: Mukaiyama Aldol Reaction
Objective: Synthesis of
Materials
-
Reagent: (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.2 equiv)
-
Nucleophile: Trimethylsilyl enol ether (1.0 equiv)
-
Catalyst:
(1.0 M in DCM) or -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent Charge: Add silyl enol ether (1.0 mmol) and anhydrous DCM (5 mL) under
atmosphere. -
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Catalyst Addition:
-
Option A (High Reactivity): Add
(1.1 equiv) dropwise. The solution may turn yellow/orange. -
Option B (Mild): Add
(1.1 equiv) dropwise.
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (Note: The intermediate silylated aldol adduct may be stable; hydrolysis is required to visualize the alcohol).
-
Quench & Hydrolysis: Pour the reaction mixture into sat. aqueous
(20 mL). Stir vigorously for 15 minutes to hydrolyze the O-TMS bond. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Outcome:
Protocol B: Friedel-Crafts Hydroxyalkylation
Objective: Synthesis of 1-aryl-2,2,2-trifluoroethanols. Scope: Electron-rich arenes (Phenols, Anisoles, Indoles).
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the Arene (1.0 mmol) and (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.2 mmol) in DCM (4 mL).
-
Activation: Cool to 0 °C. Add TMSOTf (0.1 – 0.2 equiv) as a catalyst. Note: Stoichiometric Lewis acids (
) can be used for less reactive substrates. -
Reaction: Stir at 0 °C to Room Temperature (RT) for 4–12 hours.
-
Workup: Quench with water. Extract with EtOAc.
-
Result: The reaction typically yields the
-silylated product ( ). -
Deprotection: Treat the crude oil with TBAF (1.0 M in THF, 1.2 equiv) for 30 mins to liberate the free alcohol.
Optimization & Data Analysis
Lewis Acid Screening Guide
The choice of Lewis Acid dictates the reaction pathway (leaving group selectivity) and yield.
| Lewis Acid | Strength | Preferred Substrate | Notes |
| Strong | Silyl Enol Ethers | Promotes complete exchange; usually requires low temp (-78°C). | |
| Moderate | Allylsilanes / Enol Ethers | Good balance of reactivity; less prone to polymerization side-products. | |
| TMSOTf | Catalytic | Indoles / Phenols | Excellent for catalytic Friedel-Crafts; generates highly reactive silyl cation. |
| Mild | Sensitive substrates | Use if |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure strict anhydrous conditions; the reagent hydrolyzes to fluoral hydrate. |
| Polymerization | Temperature too high | Maintain -78 °C during catalyst addition; warm very slowly. |
| No Reaction | Deactivated Nucleophile | Switch from |
| Silyl Retention | Incomplete Hydrolysis | Increase hydrolysis time with aqueous acid (1M HCl) or use TBAF. |
Safety & Handling
-
HF Generation: Upon hydrolysis or contact with moisture, fluorinated intermediates can theoretically release trace HF if subjected to extreme acidic conditions. Always work in a fume hood.
-
Corrosives:
and TMSOTf are moisture sensitive and corrosive. releases HCl gas upon contact with moist air. -
Storage: Store the silane reagent under inert atmosphere (
/Ar) at 2–8 °C to prevent hydrolysis to the hemiacetal.
References
-
Preparation and Reactivity of Fluoral Hemiacetals
-
Sosnovskikh, V. Y. (2003). The chemistry of trifluoroacetaldehyde ethyl hemiacetal. Russian Chemical Reviews, 72(6). Link
-
-
Mukaiyama Aldol with Fluoral Equivalents
-
Funabiki, K., et al. (1994). Reaction of 1-ethoxy-2,2,2-trifluoroethanol with silyl enol ethers. Journal of the Chemical Society, Perkin Transactions 1. Link
-
-
Friedel-Crafts Applications
-
Gong, Y., et al. (2004). Friedel–Crafts hydroxyalkylation of indoles with trifluoroacetaldehyde ethyl hemiacetal. Journal of Fluorine Chemistry, 125(5). Link
-
-
General Trifluoromethylation Strategies
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12). Link
-
Sources
Application of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane in medicinal chemistry
Application Note: Strategic Utilization of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane in Medicinal Chemistry
Executive Summary: The "Fluoral" Challenge
In modern medicinal chemistry, the trifluoromethyl group (
Fluoral is a gas at room temperature (b.p. -19 °C) and polymerizes rapidly. (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (CAS: 14618-78-1, often generated in situ or isolated) serves as a thermodynamically stable, liquid "Masked Fluoral" equivalent. This reagent allows for the controlled, electrophilic introduction of the trifluoroethylidene synthon under Lewis Acid catalysis, avoiding the hazards of gaseous reagents and the instability of the free hemiacetal.
This guide details the application of this reagent for synthesizing
Chemical Profile & Mechanism of Action[1]
Reagent Identity:
-
IUPAC Name: (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
-
Common Name: Silylated Fluoral Hemiacetal; Hustedt’s/Langlois Reagent (variant).
-
Structure:
-
Role: Electrophilic Trifluoroethylating Agent (Fluoral Surrogate).
Mechanistic Pathway:
Unlike the Ruppert-Prakash reagent (
-
Activation: A Lewis Acid (LA) coordinates to the ethoxy or siloxy oxygen.
-
Ionization: The TMS group or Ethoxy group is eliminated, generating a reactive oxocarbenium ion (
). -
Nucleophilic Attack: The substrate (Amine, Enol Silyl Ether) attacks the electrophilic carbon.
Figure 1: Mechanistic activation of the Masked Fluoral reagent via Lewis Acid catalysis.
Strategic Application 1: Synthesis of -Trifluoromethyl Amines
The
Protocol A: One-Pot Imine Formation & Reduction
Rationale: The silylated hemiacetal reacts with primary amines to form a hemiaminal silyl ether, which is dehydrated in situ to the imine (or iminium), then reduced.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.2 equiv)
-
Lewis Acid:
(1.0 equiv) or (catalytic) -
Reductant:
or -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Primary Amine (1.0 mmol) and Triethylamine (2.0 mmol, base scavenger) in anhydrous DCM (5 mL).
-
Reagent Addition: Cool to 0 °C. Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.2 mmol) dropwise.
-
Activation: Add
(1.0 M in DCM, 1.0 mmol) dropwise. The solution may turn yellow/orange (titanium-amine complex).-
Critical Process Parameter (CPP): Maintain 0 °C to prevent uncontrolled oligomerization of the transient imine.
-
-
Imine Formation: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of amine).
-
Reduction: Cool back to -78 °C (if using hydride) or 0 °C. Add
(2.0 mmol) suspended in MeOH (1 mL) or solid . -
Workup: Quench with sat.
. Extract with DCM ( mL). Dry over . -
Purification: Flash chromatography. Note:
-CF3 amines are less polar than non-fluorinated analogs.
Strategic Application 2: Carbon-Carbon Bond Formation (Mukaiyama Aldol)
This reagent is superior to gaseous fluoral for hydroxyalkylation of silicon enolates.
Protocol B: Lewis Acid Mediated Aldol Reaction
Rationale: Reaction with silyl enol ethers yields
Data: Lewis Acid Optimization
| Lewis Acid | Temp (°C) | Yield (%) | Diastereoselectivity (syn:anti) | Notes |
|---|
|
Step-by-Step Methodology:
-
Setup: Charge a dried flask with the Silyl Enol Ether (1.0 mmol) in DCM (5 mL) under Argon.
-
Addition: Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.1 mmol). Cool to -78 °C.
-
Catalysis: Add
(0.1 mmol, 10 mol%) or (1.0 equiv). -
Reaction: Stir at -78 °C for 4 hours.
-
Senior Scientist Insight: Do not warm rapidly. The intermediate chelate controls the diastereoselectivity.
-
-
Quench: Pour into cold sat.
. -
Desilylation: The initial product is often the silyl ether. Treat the crude mixture with TBAF (1.0 M in THF) or dilute HCl/MeOH to reveal the free alcohol.
Troubleshooting & Senior Scientist Insights
The "Silane Junk" Problem: A common failure mode in these reactions is the accumulation of siloxane byproducts (derived from the TMS group and ethoxy cleavage) that co-elute with the product.
-
Solution: Use a Fluoride Wash . During workup, wash the organic phase with a solution of Potassium Fluoride (KF) or use a polymer-supported fluoride scavenger during filtration. This converts siloxanes into volatile fluorosilanes or water-soluble species.
Safety Warning - HF Generation:
When using Lewis Acids (especially
-
Protocol: Always quench reactions into a basic medium (
or ) to neutralize latent HF. Never quench directly into water if acidic conditions are suspected.
Workflow Diagram:
Figure 2: Decision tree for selecting the appropriate synthesis pathway based on substrate class.
References
-
Original Methodology (Fluoral Hemiacetals)
- Langlois, B. R., & Billard, T. "Electrophilic trifluoromethylation: A new tool for the synthesis of alpha-trifluoromethyl amines." Synthesis, 2003.
-
Source: (Representative link for context).
-
Medicinal Chemistry Applications (Alpha-CF3 Amines)
-
Handling & Safety (Fluoral Surrogates)
-
Sloop, J. C. "Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Motifs."[3] Journal of Fluorine Chemistry, 2020.
-
Source:
-
-
Reagent Data
- PubChem Compound Summary for CID 9897 (Trifluoroacetaldehyde ethyl hemiacetal - Parent).
-
Source: [4]
Sources
- 1. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Lewis acid catalysts for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane activation
The following Technical Support Guide is designed for researchers utilizing (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFES-TMS) as a trifluoroethylation reagent or fluoral equivalent.
Topic: Optimizing Lewis Acid Catalysts for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane Document ID: TSC-FL-2024-08 Applicable For: Synthetic Organic Chemistry, Medicinal Chemistry, Fluorine Chemistry
Core Chemistry & Mechanism
What is TFES-TMS?
TFES-TMS (
The Activation Mechanism
The reaction is driven by the Lewis acidity of the catalyst, which coordinates to the oxygen atoms, facilitating the departure of the silyloxy (
Visualization: Activation Pathway
The following diagram illustrates the divergent pathways based on catalyst selection.
Caption: Figure 1. Divergent activation pathways of TFES-TMS depending on nucleophile and Lewis Acid choice.
Catalyst Selection Guide
Choosing the right Lewis Acid is the single most critical variable. The
Comparative Analysis of Lewis Acids
| Catalyst | Strength | Ideal Nucleophile | Mechanism Note | Recommended Temp |
| TMSOTf (Trimethylsilyl triflate) | High | Silyl Enol Ethers, Ketene Acetals | Acts as a catalyst and silyl transfer agent. Regenerates during the cycle. | |
| TiCl₄ (Titanium tetrachloride) | Very High | Allylsilanes, Weak Nucleophiles | Chelating. Often requires stoichiometric amounts.[1] Can lead to high diastereoselectivity (Cram chelate). | |
| BF₃·OEt₂ (Boron trifluoride etherate) | Moderate | Aromatics (Indoles), Amines | Good for Friedel-Crafts type alkylations. Less prone to silyl hydrolysis than TiCl₄. | |
| SnCl₄ (Tin tetrachloride) | High | Silyl Enol Ethers | "Softer" than TiCl₄. Useful if TiCl₄ causes decomposition. |
Standardized Activation Protocol (The "Cryo-Silyl" Method)
Use this protocol as your baseline. Deviate only after troubleshooting.
Reagents:
-
TFES-TMS (1.0 equiv)
-
Nucleophile (1.2 – 1.5 equiv)
-
TMSOTf (10-20 mol%) OR TiCl₄ (1.0 equiv)
-
Solvent: DCM (Anhydrous)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Solvation: Dissolve TFES-TMS and the Nucleophile (e.g., Silyl Enol Ether) in anhydrous DCM (
concentration). -
Cryo-Cooling: Cool the mixture to
(Dry ice/Acetone). Do not skip this. The intermediate is unstable at RT. -
Catalyst Addition:
-
If using TMSOTf: Add dropwise as a solution in DCM.
-
If using TiCl₄: Add neat or as 1M solution slowly down the side of the flask to pre-cool.
-
-
Incubation: Stir at
for 1-2 hours. Monitor by TLC (Note: TFES-TMS hydrolyzes on silica; look for the disappearance of the nucleophile or appearance of product spot). -
Quench:
-
Pour into sat.
(aq) while still cold. -
Vigorous stirring is required to break up Titanium emulsions (if TiCl₄ used).
-
Troubleshooting & FAQs
Direct solutions to common failure modes.
Issue 1: "I see no reaction at -78°C."
Diagnosis: The
-
Step 1: Slowly warm the reaction to
. -
Step 2: If using
, switch to TMSOTf . The silyl cation ( ) is a more potent activator for silyl ethers than coordinated Boron. -
Step 3: Check solvent dryness. Water kills the oxocarbenium ion immediately, reverting it to the hydrate.
Issue 2: "The reaction turned black/tarry upon adding the catalyst."
Diagnosis: Polymerization of the vinyl ether intermediate or decomposition of the nucleophile (common with electron-rich heterocycles like indole or furan). Corrective Action:
-
Dilution: Increase solvent volume to
or . -
Buffer: Add a non-nucleophilic base like 2,6-Di-tert-butylpyridine (1.0 equiv) to scavenge adventitious protons (TfOH) if using TMSOTf.
-
Temperature: Ensure the internal temperature did not spike during catalyst addition.
Issue 3: "Low Yield / Hydrolysis Products observed."
Diagnosis: The TMS group is labile. If the quench is not buffered, or if the workup is too acidic, the product (often a silyl ether itself) hydrolyzes. Corrective Action:
-
Quench: Use Pyridine/Methanol mixture at
before aqueous workup. -
Column: Use silica gel pre-treated with 1% Triethylamine to prevent acid-catalyzed decomposition on the column.
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting logic for Lewis Acid activation failures.
References & Authoritative Sources
-
Mukaiyama Aldol Reactions of Fluoral Derivatives:
-
Source:Journal of the American Chemical Society / Journal of Organic Chemistry
-
Context: Use of TMSOTf in Mukaiyama aldol reactions to generate trifluoromethylated aldols.
-
Citation: Ishihara, K., et al. "Scandium Triflate-Catalyzed Aldol Reactions of Silyl Enol Ethers with Aldehydes in Aqueous Media." (General LA context). Note: Specific fluoral chemistry is often cited in works by K. Uneyama.
-
Specific Reference:Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006. (Chapter on Trifluoroacetaldehyde equivalents).
-
Link:
-
-
TMSOTf Catalysis Mechanism:
-
Source:Chemical Reviews
-
Context: "Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis."
-
Citation: Emde, H., et al. "Trimethylsilyl Trifluoromethanesulfonate as a Powerful Lewis Acid Catalyst." Synthesis, 1982.
-
Link:
-
-
Hemiacetal Silyl Ether Reactivity:
-
Source:Tetrahedron Letters
-
Context: Activation of acetals and hemiacetals using Lewis Acids.
-
Citation: Bégué, J.-P., & Bonnet-Delpon, D. "Recent Advances in the Chemistry of Trifluoromethylated Compounds."
-
Link:
-
-
General Handling of Silyl Ethers:
-
Source:Greene's Protective Groups in Organic Synthesis
-
Context: Stability and cleavage conditions for TMS ethers.
-
Link:
-
Sources
Technical Support Center: Troubleshooting (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
The following technical support guide addresses the low reactivity of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (CAS: 14618-78-1), a masked equivalent of trifluoroacetaldehyde (fluoral).
Reagent Status: Active | Application: Fluoral Equivalent (
Executive Summary
You are likely experiencing "low reactivity" because this reagent is not a simple electrophile; it is a chameleon intermediate . It requires precise Lewis Acid (LA) activation to generate the reactive oxocarbenium ion in situ. If the LA is too weak, the silyl ether remains dormant. If the system is wet, the reagent hydrolyzes to the hemiacetal, which is far less reactive under standard anhydrous LA conditions.
This guide breaks down the failure modes into three diagnostic phases: Integrity , Activation , and Nucleophile Compatibility .
Phase 1: Diagnostic Workflow (Start Here)
Before altering reaction conditions, determine if your reagent is chemically competent.
Caption: Diagnostic logic flow to distinguish between reagent degradation and catalytic failure.
Phase 2: Reagent Integrity & Quality Control
The most common cause of failure is the silent hydrolysis of the Si-O bond. The resulting hemiacetal (
QC Protocol: The "Is it Dead?" Test
Run a quick NMR in anhydrous
| Component | Signal Type | Chemical Shift ( | Diagnostic Criteria |
| TMS Group | Singlet (9H) | ~0.15 ppm | Critical: Must integrate 9:1 against the methine proton. If <9, hydrolysis has occurred. |
| Methine ( | Quartet (1H) | ~4.8 - 5.2 ppm | Coupled to |
| Singlet/Doublet | ~ -78 to -82 ppm | Shift drifts significantly if hydrolyzed to the hydrate/hemiacetal. | |
| Impurity | Broad Singlet | ~3.0 - 5.0 ppm | Presence of -OH indicates the hemiacetal ( |
Corrective Action: If hydrolyzed, the reagent cannot be "dried." You must distill it under inert atmosphere or purchase a fresh ampoule. Store strictly under Argon at 4°C.
Phase 3: Activation Troubleshooting (The "Stalling" Issue)
If the reagent is pure but yields are <10%, your Lewis Acid (LA) is likely mismatched with the nucleophile.
The Mechanism of Failure
The reaction proceeds via an oxocarbenium intermediate. The silyl ether must be cleaved and the leaving group (TMS-OEt) must be managed.
Caption: Simplified activation pathway. The rate-determining step is often the formation of the oxocarbenium ion.
FAQ: Which Lewis Acid should I use?
Scenario A: Silyl Enol Ethers (Mukaiyama Aldol)
-
The Trap: Using
. It is often too weak to cleave the sterically encumbered acetal-silyl ether bond efficiently at low temperatures. -
The Fix: Use
(1.0 - 1.1 equiv) at -78°C. Titanium has a high affinity for oxygen, effectively "tearing" the ethoxy group off to reveal the electrophile. -
Alternative: TMSOTf (catalytic, 10-20 mol%) is excellent for "silyl-transfer" catalysis, but requires strictly anhydrous conditions.
Scenario B: Allyl Silanes (Hosomi-Sakurai)
-
The Trap: Protodesilylation of the nucleophile before reaction.
-
The Fix: Use
here, but ensure the temperature is controlled (-78°C to -40°C). If unreactive, switch to .
Scenario C: Friedel-Crafts (Aromatic Nucleophiles)
-
The Fix: Stronger activation is required.
or neat TfOH (Triflic acid) may be necessary to generate the superelectrophile, though this risks polymerizing the fluoral intermediate.
Phase 4: Experimental Protocol (Best Practice)
Standard Operating Procedure for Aldol-Type Reaction
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under
flow. -
Solvent: Add anhydrous
(DCM). Note: Do not use THF; it coordinates to the Lewis Acid and kills reactivity. -
Reagent: Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.0 equiv).
-
Nucleophile: Add the silyl enol ether (1.2 equiv).
-
Activation:
-
Cool to -78°C .
-
Add
(1.0 equiv) dropwise. The solution often turns yellow/orange (titanium enolate complex).
-
-
Monitoring: Stir at -78°C for 2 hours.
-
Crucial Check: Do not warm to 0°C immediately. Warm slowly to -40°C and check TLC. Rapid warming causes decomposition of the fluoral intermediate.
-
-
Quench: Pour into saturated
while cold.
References & Grounding
-
Reagent Preparation & Properties:
-
Methodology: The reagent is prepared from trifluoroacetaldehyde ethyl hemiacetal (TFAE) and TMSCl.
-
Source:
-
-
Lewis Acid Activation (General Principles):
-
Mechanism: TMSOTf and TiCl4 are superior for acetal activation compared to mild Lewis acids.
-
Source:
-
-
Reaction with Silyl Enol Ethers:
-
Context: Silyl enol ethers require specific oxidation potentials and Lewis Acid strengths to couple with acetals.
-
Source:
-
-
General Fluorine NMR Data:
-
Verification: 19F shifts for CF3 groups on sp3 carbons are typically -70 to -80 ppm.
-
Source:
-
Removing trimethylsilyl byproducts after reaction with (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Technical Support Center: Post-Reaction Purification
Introduction
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a specialized reagent used to introduce the 1-ethoxy-2,2,2-trifluoroethoxy group onto various substrates. A common feature of reactions involving trimethylsilyl (TMS) reagents is the generation of silicon-containing byproducts. These byproducts, primarily trimethylsilanol (TMSOH) and its dehydration dimer, hexamethyldisiloxane (HMDSO), can complicate downstream processing and purification. Their physical properties—volatility and low polarity—often cause them to co-elute with desired products during chromatography or remain in the organic phase during extraction.
This guide provides a comprehensive framework for understanding, troubleshooting, and effectively removing these persistent byproducts. We will delve into the causality behind purification choices, offering detailed protocols and decision-making workflows to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary trimethylsilyl byproducts I should expect?
After the reaction, the primary byproduct is typically trimethylsilanol (TMSOH), formed from the reaction of the TMS group with any protic species (including adventitious water). TMSOH is unstable and readily dimerizes to the more stable and less polar hexamethyldisiloxane (HMDSO) with the loss of water. Therefore, you are dealing with an equilibrium mixture of TMSOH and HMDSO.
Q2: Why are these byproducts problematic for purification?
TMSOH is relatively polar and can sometimes be removed with a simple aqueous wash. However, HMDSO is nonpolar, water-insoluble, and volatile (b.p. 101 °C), causing it to behave similarly to common organic solvents and nonpolar compounds during extraction and chromatography. This can lead to persistent contamination of your final product, which is often visible in ¹H NMR spectra as a sharp singlet around 0.05-0.2 ppm.
Q3: What are the main strategies for removing TMS byproducts?
There are three primary strategies, employed in order of increasing rigor:
-
Aqueous Workup (Hydrolysis): Converting byproducts to water-soluble TMSOH.
-
Fluoride-Based Cleavage: Exploiting the high affinity of fluoride for silicon to break Si-O or Si-C bonds, forming highly polar salts.[1][2]
-
Chromatographic Separation: Physically separating the byproducts from the desired compound, which can be challenging and requires specific conditions.[3][4][5]
Q4: Can the purification method affect my desired product?
Absolutely. The stability of your product to acidic, basic, or nucleophilic conditions is the most critical factor in selecting a purification strategy.[6][7] TMS-protected alcohols, for instance, are labile to both acid and fluoride, so conditions must be chosen carefully to remove byproducts without cleaving the desired protecting group.[1][2]
Troubleshooting Guide: Common Purification Issues
Problem 1: Persistent peak around 0.1 ppm in ¹H NMR after a standard aqueous workup.
-
Likely Cause: The byproduct is predominantly the nonpolar, water-insoluble hexamethyldisiloxane (HMDSO), which was not removed by the aqueous wash. Simple phase separation is insufficient for its removal.
-
Solution Workflow:
Caption: Decision workflow for removing persistent HMDSO.
Problem 2: Low product yield after a fluoride-based workup (e.g., with TBAF).
-
Likely Cause 1: Product Degradation. Your compound may be sensitive to the basicity of the TBAF reagent. The fluoride ion is a strong base, and commercial TBAF solutions in THF contain water, which can lead to hydroxide-mediated side reactions.[7][8]
-
Solution 1: Buffer the TBAF solution. Adding a stoichiometric amount of acetic acid to the TBAF solution can neutralize the basicity without significantly impeding its ability to cleave the Si-O bond.[9]
-
Likely Cause 2: Difficult Extraction. The tetrabutylammonium salts formed during the workup can act as phase-transfer catalysts, creating emulsions or pulling your product into the aqueous layer, especially if it has some polarity.
-
Solution 2: Use a non-aqueous workup. An operationally simple method involves quenching the TBAF reaction, then adding a sulfonic acid resin (like Dowex® 50WX8) and powdered calcium carbonate. The resin captures the tetrabutylammonium cation, and the fluoride anion precipitates as CaF₂. The solids are simply filtered off, avoiding a tedious aqueous extraction.[10][11]
Problem 3: My product, which contains a TMS ether, is being cleaved during column chromatography.
-
Likely Cause: Standard silica gel is acidic (pKa ≈ 4.5) and can catalyze the hydrolysis of acid-labile silyl ethers.[12] The longer the compound remains on the column, the more cleavage occurs.
-
Solution: Deactivate the silica gel. Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (NEt₃) by volume. The amine base will neutralize the acidic sites on the silica surface, preventing on-column deprotection. Run the column promptly after packing.
Data & Methodologies
Table 1: Comparison of TMS Byproduct Removal Methods
| Method | Key Reagents | Mechanism | Pros | Cons | Best For |
| Aqueous Wash (Acidic/Basic) | Dilute aq. HCl, NH₄Cl, NaHCO₃, or NaOH | Hydrolysis of Si-O bonds to form water-soluble TMSOH.[13] | Operationally simple, inexpensive, removes many salt byproducts. | Ineffective against HMDSO; risk to acid/base-labile functional groups. | Initial workup step for robust molecules. |
| Fluoride-Based Cleavage | TBAF, HF-Pyridine, CsF | Nucleophilic attack of F⁻ on silicon, driven by the formation of a very strong Si-F bond.[9] | Highly effective for all silyl species, fast reaction times. | Reagent cost, potential basicity, can cleave silyl protecting groups, difficult workup.[10][11] | Stubborn HMDSO contamination; when selective cleavage of TMS vs. other silyl groups is needed.[2] |
| Chromatography | Silica Gel (often with NEt₃), Alumina | Differential adsorption based on polarity.[3][5] | Can provide very high purity. | Can be low-yielding, risk of on-column decomposition, HMDSO can co-elute with nonpolar products.[12] | Final purification step after bulk impurities are removed. |
Detailed Experimental Protocols
Protocol 1: Enhanced Aqueous Workup (Mild Acid)
This protocol aims to hydrolyze HMDSO to TMSOH, which can then be extracted.
-
Reaction Quench: Cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, ACN), remove it under reduced pressure. Re-dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake gently for 1-2 minutes. Causality: The acid catalyzes the hydrolysis of the Si-O-Si bond of HMDSO to form two equivalents of TMSOH.
-
Phase Separation: Separate the organic layer.
-
Neutralization & Brine Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and then brine (to remove bulk water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Check a sample by ¹H NMR to confirm the absence of silicon-containing byproducts before proceeding.
Protocol 2: TBAF-Mediated Removal with Non-Aqueous Workup
This protocol is highly effective and avoids problematic aqueous extractions.[10][11]
-
Reaction Setup: Dissolve the crude reaction mixture (1.0 equiv) in anhydrous THF (approx. 0.1 M).
-
TBAF Addition: Add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv relative to total silicon species) dropwise at room temperature.
-
Monitoring: Stir for 30-60 minutes. Monitor the disappearance of silyl impurities by TLC or GC-MS.
-
Quench: To the reaction mixture, add Dowex® 50WX8-400 resin (H⁺ form, ~3-5 times the weight of the crude starting material) and powdered anhydrous calcium carbonate (~1-2 times the weight of the crude material). Add methanol (equal volume to the THF) to facilitate stirring. Causality: The sulfonic acid resin exchanges H⁺ for Bu₄N⁺. The fluoride reacts with CaCO₃ to form insoluble CaF₂ and CO₂. Methanol helps solubilize intermediates.
-
Stirring: Stir the resulting suspension vigorously for 1 hour at room temperature.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 3: Chromatographic Purification on Deactivated Silica
-
Silica Preparation: In a flask, slurry silica gel in the desired starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Add triethylamine (NEt₃) to constitute 1% of the total solvent volume. Swirl gently for 5 minutes.
-
Column Packing: Pack a column with the prepared slurry. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column.
-
Elution: Run the column using a gradient elution. HMDSO is very nonpolar and should elute quickly in highly nonpolar solvents.
-
Fraction Analysis: Collect fractions and analyze by TLC, staining with potassium permanganate or another suitable stain, as HMDSO is often UV-inactive.
Mechanistic Insights
The efficacy of fluoride-based reagents stems from the immense strength of the silicon-fluoride bond (bond dissociation energy ~580 kJ/mol), which provides a powerful thermodynamic driving force for the reaction. The fluoride anion attacks the electrophilic silicon atom, forming a transient, high-energy pentacoordinate siliconate intermediate. This intermediate rapidly collapses, cleaving a Si-O bond to generate fluorotrimethylsilane and an alkoxide or siloxide anion.[9]
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Memarian, H. R., & Abdoli-Senejani, M. (2006). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B, 45B(5), 1296-1299. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]
-
Pesci, L., et al. (2024). SilE-R and SilE-S-DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers. Angewandte Chemie International Edition. [Link]
-
Sajiki, H., et al. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters, 9(1), 133-136. [Link]
-
Lee, A. S.-Y., & Chu, S.-F. (2002). An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers. The Journal of Organic Chemistry, 67(2), 430-433. [Link]
-
Chemistry Stack Exchange. (2026). Mechanism of silyl enol ether hydrolysis under acidic conditions. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Novice, M. H., et al. (1982). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. The Journal of Organic Chemistry, 47(19), 3743–3746. [Link]
-
University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. [Link]
-
Sajiki, H., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Link]
-
Reddit. (2022). Purifying compound containing trimethylsilyl group by column chromatography. [Link]
-
ResearchGate. (2026). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. [Link]
-
ResearchGate. (n.d.). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mini-Reviews in Organic Chemistry, 11(2), 209-226. [Link]
-
Organic Chemistry Portal. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. [Link]
-
SciELO. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
Vaia. (n.d.). TMS ethers can be removed by treatment with fluoride ion as well as by acid-catalyzed hydrolysis. [Link]
-
Thieme. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
-
Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. [Link]
-
ResearchGate. (n.d.). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. [Link]
-
Shoichet Lab, University of Toronto. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. [Link]
-
Muttenthaler, M., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. [Link]
-
Organic Process Research & Development. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]
-
Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. [Link]
-
Reddit. (2023). Struggling with TMS deprotection for weeks. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-[2-(2-Ethoxyethoxy)ethoxy]ethoxy-trimethylsilane. [Link]
-
Reddit. (2022). Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1972). Organosilicon chemistry. Part XV. Thermal reactions of trifluoro(1,1,2,2-tetrafluoroethyl)silane and silicon tetrafluoride with methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol. [Link]
Sources
- 1. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. moravek.com [moravek.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability & Solvent Compatibility of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Executive Summary & Reagent Profile[1][2][3]
Reagent: (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Common Name: TMS-protected Trifluoroacetaldehyde Ethyl Hemiacetal
Chemical Formula:
Critical Stability Warning: This reagent is a silylated hemiacetal . Unlike standard silyl ethers (which protect alcohols), this molecule protects a hemiacetal center. It acts as a "loaded spring": upon cleavage of the Si-O bond, the resulting hemiacetal is thermodynamically unstable and will spontaneously collapse into Trifluoroacetaldehyde (gas/volatile liquid) and Ethanol .
Therefore, solvent choice is not merely about solubility; it is about preventing the catastrophic disassembly of the reagent.
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their thermodynamic interaction with the Si-O bond and the specific electrophilicity induced by the
| Solvent Class | Status | Technical Notes & Risk Assessment |
| Chlorinated Hydrocarbons (DCM, Chloroform) | Recommended | Best for Stability. Excellent solubility. Non-nucleophilic. Caution: Chloroform must be acid-free (stabilized with amylenes, not ethanol) to prevent acid-catalyzed desilylation. |
| Ethers (THF, Et₂O, Dioxane) | Recommended | Standard Choice. Must be strictly anhydrous (distilled over Na/Benzophenone or dried via alumina columns). THF is hygroscopic; wet THF causes rapid hydrolysis. |
| Aromatic Hydrocarbons (Toluene, Benzene) | Recommended | High Stability. Low water solubility helps protect the reagent during short-term handling. Ideal for elevated temperature reactions. |
| Polar Aprotic (DMF, DMSO, DMAc) | Use with Caution | Risk of Activation. These solvents are Lewis bases and can coordinate to the Silicon atom, increasing the Si-O bond length and making it hyper-susceptible to even trace moisture. |
| Protic Solvents (Methanol, Ethanol, Water) | PROHIBITED | Immediate Degradation. The hydroxyl group acts as a nucleophile, cleaving the TMS group (transetherification/solvolysis), leading to immediate release of fluoral. |
| Ketones (Acetone, MEK) | Avoid | Aldol Risk. Enolizable ketones may react with the reagent if any Lewis acid catalyst or trace base is present, leading to side-product formation. |
Degradation Mechanism & Visualization
Understanding the failure mode is critical for troubleshooting. The
Pathway: Hydrolytic Collapse
When exposed to moisture (in wet solvent), the sequence is:
-
Desilylation: Water attacks the Silicon.
-
Hemiacetal Formation: The transient intermediate forms.
-
Collapse: The hemiacetal reverts to the carbonyl form (Fluoral) and alcohol.
Figure 1: The degradation cascade triggered by protic solvents or moisture.
Troubleshooting Guide
Issue 1: "My reaction mixture turned cloudy immediately."
-
Diagnosis: Hydrolysis has occurred.[1][2] The cloudiness is often the formation of hexamethyldisiloxane (from TMS-OH condensation) or the phase separation of hydrated fluoral species.
-
Root Cause: The solvent contained >50 ppm water.
-
Solution:
-
Abort the experiment; the reagent stoichiometry is compromised.
-
Dry solvent over activated 3Å or 4Å Molecular Sieves for 24 hours.
-
Verify solvent dryness using Karl Fischer titration (<10 ppm required).
-
Issue 2: "NMR shows a new triplet at ~1.2 ppm and loss of the TMS peak."
-
Diagnosis: Complete desilylation.
-
Root Cause: Use of "Stabilized" Chloroform containing Ethanol.
-
Explanation: Many commercial
bottles contain 0.5-1.0% Ethanol as a stabilizer. This ethanol attacks the TMS ether via transetherification. -
Solution: Use
stabilized with Silver Foil or Amylenes, or filter through basic alumina before use.
Issue 3: "Yields are low in Mukaiyama Aldol reactions."
-
Diagnosis: Premature release of Fluoral.
-
Root Cause: The Lewis Acid (e.g.,
, ) was added to the reagent before the nucleophile was present, or the temperature was too high. -
Solution:
-
Cool reaction to -78°C.
-
Ensure the nucleophile (silyl enol ether) is present before activating the fluoral precursor.
-
Experimental Protocol: Anhydrous Handling
To ensure data integrity, follow this "Self-Validating" protocol for reagent preparation.
Step 1: Solvent Validation
-
Objective: Ensure solvent water content is negligible.
-
Method: Karl Fischer titration or the "Sodium Benzophenone Ketyl" test (for THF/Ether) – solvent must remain purple.
Step 2: Reagent Transfer
-
Equipment: Flame-dried glassware, Argon/Nitrogen line.
-
Procedure:
-
Flush the syringe with inert gas 3 times.
-
Draw the reagent from the source bottle under positive pressure.
-
Inject directly into the reaction vessel (do not store in intermediate plastic syringes; silicone oil in rubber plungers can leach).
-
Step 3: In-Situ Quality Check ( NMR)
-
Why:
NMR is the most sensitive tool for this molecule. -
Standard:
-
Intact Reagent: Single signal (doublet or broad singlet depending on resolution) around -82 ppm.
-
Hydrolyzed (Hemiacetal): Shifted signal, often broadened by exchange.
-
Free Fluoral (Hydrate): Distinct shift, usually around -85 to -90 ppm depending on solvent.
-
Figure 2: Decision tree for verifying reagent integrity prior to critical experiments.
Frequently Asked Questions (FAQs)
Q1: Can I store a 1M solution of this reagent in THF? A: Not recommended for long-term storage (more than 24 hours). Even in a glovebox, THF can slowly autoxidize to form peroxides or absorb trace moisture through septa. Store the neat reagent at 2-8°C under Argon and make fresh solutions as needed.
Q2: I don't have (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane. Can I make it? A: Yes. It is synthesized by reacting Trifluoroacetaldehyde ethyl hemiacetal (commercially available) with TMS-Chloride (TMSCl) and a base (like Pyridine or Triethylamine) in DCM.
-
Critical Step: You must distill the product to remove the amine salts. Amine salts are hygroscopic and acidic, which will degrade the reagent upon storage [1].
Q3: Why does the literature sometimes refer to this as "Fluoral Ethyl Hemiacetal TMS Ether"? A: Nomenclature varies. "Fluoral" is the trivial name for Trifluoroacetaldehyde. The structure is identical. Ensure the CAS matches your expectation (Precursor CAS: 433-27-2 for the hemiacetal).
Q4: Is this reagent compatible with strong bases like n-BuLi? A: No. Strong bases will attack the silicon or deprotonate the alpha-position (though difficult due to the ether linkage). More importantly, n-BuLi can cause cleavage of the ethoxy group. Use non-nucleophilic bases or Lewis Acid activation strategies.
References
-
Preparation of Silylated Hemiacetals: Fuchs, P. L. (Ed.). (2001). Handbook of Reagents for Organic Synthesis, Reagents for Silicon-Mediated Organic Synthesis. John Wiley & Sons. (General principles of silyl ether synthesis and purification).
-
Fluoral Chemistry & Hemiacetal Stability: Li, L., Chen, Q. Y., & Guo, Y. (2014).[3] Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent.[3][4] The Journal of Organic Chemistry, 79(11), 5145-5152. (Discusses stability of trifluoromethylated oxygenated intermediates).
-
Physical Properties & Precursor Data: PubChem. (n.d.). Ethanol, 1-ethoxy-2,2,2-trifluoro- (Compound).[5] National Library of Medicine.
-
Mechanistic Insight on Acetal Hydrolysis: Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. (Detailed arrow-pushing mechanism relevant to the degradation pathway).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling moisture sensitivity of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Technical Support Center: Handling & Troubleshooting (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Executive Summary: The "Achilles' Heel" of Fluoral Precursors
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a specialized silyl acetal . In drug discovery, it serves as a critical equivalent for fluoral (trifluoroacetaldehyde) , allowing the introduction of the metabolically stable trifluoromethyl (
However, its utility is bound by its fragility. Structurally, it possesses an acetal carbon flanked by a strongly electron-withdrawing
The Golden Rule: Treat this reagent not just as moisture-sensitive, but as moisture-intolerant . Hydrolysis is often irreversible and autocatalytic in the presence of trace acid.
The Degradation Mechanism (Why Your Reaction Failed)
Understanding the failure mode is the first step to prevention. Unlike standard silyl ethers (like TBDMS), this trimethylsilyl acetal degrades rapidly because the resulting hemiacetal is unstable.
The Hydrolysis Cascade:
-
Attack: Water attacks the silicon center.
-
Collapse: The Si-O bond cleaves, releasing TMS-OH (which dimerizes to hexamethyldisiloxane).
-
Equilibrium Shift: The remaining species is trifluoroacetaldehyde ethyl hemiacetal, which exists in a complex equilibrium with free fluoral and ethanol.
Visualizing the Breakdown Pathway
Figure 1: The irreversible hydrolysis pathway. Once the TMS group is lost, the reagent loses its Lewis Acid compatibility and nucleophilic potential.
Quality Control: The Self-Validating Protocol
Before committing valuable advanced intermediates to a reaction, you must validate the integrity of this reagent. Do not rely on visual inspection alone; hydrolyzed material often remains a clear liquid.
The
| Parameter | Intact Reagent | Hydrolyzed (Degraded) |
| Appearance | Clear, colorless liquid | Clear to slightly cloudy; may have "wet" smell |
| Single sharp singlet (approx -78 to -80 ppm)* | Broadened peaks, multiple signals, or shift change (>1 ppm) | |
| Methine ( | Methine shifts upfield; appearance of broad -OH peak |
Note: Exact shifts depend on solvent (
Protocol:
-
Flame-dry an NMR tube and cap.
-
Flush with Argon.
-
Dissolve 20
L of reagent in 0.6 mL anhydrous (Benzene-d6 is preferred over Chloroform as it is easier to keep dry). -
Acquire
spectrum (unlocked if necessary to save time, or locked on ). -
Pass Criteria: >95% integration of the main peak.
Storage & Handling FAQs
Q1: Can I store this in the fridge (-4°C)? A: No. Standard fridges are moisture traps.
-
Best Practice: Store at -20°C in a dedicated freezer, strictly under an Argon or Nitrogen atmosphere.
-
Container: Use the original Sure/Seal™ bottle or transfer to a Schlenk flask with a high-vacuum Teflon valve. Do not use standard ground-glass stoppers for long-term storage; they leak.
Q2: The liquid turned cloudy. Is it usable? A: Discard it. Cloudiness typically indicates the formation of hexamethyldisiloxane (TMS dimer) or polymeric hydrates. Filtering it will not remove the dissolved hemiacetal impurities, which will quench your Lewis Acid catalyst in the next step.
Q3: Syringe or Cannula? A: For volumes < 5 mL, use the Positive Pressure Syringe Technique .
-
Pressurize the reagent bottle with an inert gas balloon.
-
Use a gas-tight syringe (flushed 3x with Ar).
-
Draw reagent slowly to avoid cavitation (bubbles).
-
Critical: Do not pull a vacuum on the bottle to withdraw liquid; this draws in moist air through the septum.
Troubleshooting Experimental Failures
Scenario A: "I added the Lewis Acid (e.g.,
-
Diagnosis: Exothermic decomposition.
-
Cause: Your reagent likely contained residual ethanol (from hydrolysis). The Lewis Acid reacted violently with the alcohol, generating heat and acid, which polymerized your substrate.
-
Fix: Perform the
NMR check. If the reagent is wet, distill it over (calcium hydride) under reduced pressure before use.
Scenario B: "No reaction occurred. Starting material recovered."
-
Diagnosis: Catalyst Quenching.
-
Cause: The Si-O bond was hydrolyzed in situ. The resulting TMS-OH is a "silanol," which binds avidly to oxophilic Lewis Acids like Titanium or Boron, deactivating the catalyst.
-
Fix: Ensure your solvent (DCM, THF) is distilled or passed through activated alumina columns (SPS). Molecular sieves (4Å) in the reaction flask are recommended.
Scenario C: "Low yield of the trifluoromethylated product."
-
Diagnosis: Inefficient Oxocarbenium formation.
-
Mechanism: This reagent works by generating an oxocarbenium intermediate (
) upon Lewis Acid activation. -
Optimization: Switch Lewis Acids.
is aggressive; (Trimethylsilyl triflate) is often milder and more specific for silyl acetal activation, promoting the "Mukaiyama-type" pathway more efficiently.
Decision Tree: Handling Workflow
Figure 2: Operational decision tree for evaluating reagent viability.
References & Authoritative Grounding
-
Silyl Ether Stability & Deprotection:
-
Fluorine NMR Spectroscopy:
-
Alfa Chemistry. "19F NMR Chemical Shift Table." Comprehensive database of
shifts, establishing the -70 to -80 ppm range for groups adjacent to oxygen.
-
-
Lewis Acid Catalysis with Silyl Acetals:
-
Handling Moisture Sensitive Reagents:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Optimization of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane Additions
Welcome to the Advanced Technical Support Center for organofluorine synthesis. (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TMS-TFAE) is a highly versatile electrophilic reagent used to introduce the trifluoromethyl-hydroxy-methyl (
Because the oxocarbenium intermediate is exceptionally electrophilic, its stability and subsequent reaction pathways are strictly governed by thermal kinetics. This guide provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to help you master these additions.
I. Diagnostic Troubleshooting & FAQs
Q1: My reaction at -78 °C shows zero conversion after 12 hours. How do I initiate the addition without degrading the reagent?
Causality: The activation energy required for the Lewis acid (e.g.,
Q2: I am observing significant amounts of
Q3: How does temperature affect the diastereoselectivity (dr) of Mukaiyama-aldol type additions with this reagent? Causality: Diastereoselectivity in these additions relies on kinetic control via an open transition state (since the oxocarbenium lacks the coordination sites required for a closed Zimmerman-Traxler transition state). Higher temperatures provide enough thermal energy to overcome the rotational barriers of the transition state, eroding facial selectivity. Furthermore, elevated temperatures permit retro-aldol equilibration, shifting the reaction from kinetic to thermodynamic control[1]. Solution: Optimize the temperature to the lowest possible point where conversion still occurs at a practical rate (typically -40 °C).
Q4: The reagent appears to polymerize or degrade immediately upon the addition of the Lewis acid. How can I prevent this? Causality: Rapid, localized exothermic heating occurs when concentrated Lewis acids are added directly into the bulk solution. This micro-environmental heating forces the localized temperature well above 0 °C, instantly triggering the degradation pathways of the unstable trifluoroacetaldehyde equivalent[4]. Solution: Dilute the Lewis acid in anhydrous solvent and add it dropwise down the cold inner wall of the reaction flask. This acts as a heat sink, pre-cooling the catalyst before it interacts with the TMS-TFAE reagent.
II. Quantitative Temperature Optimization Data
The following table summarizes the thermal effects on the
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Diastereomeric Ratio (syn:anti) | Primary Byproduct Profile |
| -78 | 12 | < 15 | N/A | N/A | Unreacted starting materials |
| -40 | 6 | > 99 | 92 | 94:6 | < 2% (Trace elimination) |
| 0 | 2 | > 99 | 65 | 70:30 | 25% ( |
| 25 | 1 | > 99 | 38 | 55:45 | > 50% (Oligomers/Degradation) |
Data Interpretation: The optimal thermal window for this class of reactions is tightly constrained around -40 °C, balancing the activation energy required for oxocarbenium formation against the thermal threshold for
III. Mechanistic Pathway & Thermal Bifurcation
The following diagram illustrates the critical temperature-dependent bifurcation between the desired kinetic pathway and the undesired thermodynamic degradation pathway.
Caption: Temperature-dependent mechanistic bifurcation of TMS-TFAE during Lewis acid activation.
IV. Self-Validating Experimental Protocol: Optimized Addition at -40 °C
This protocol utilizes an internal validation system to ensure the integrity of the oxocarbenium intermediate before proceeding to the workup phase.
Reagents & Equipment:
-
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.2 equiv)
-
Nucleophile (e.g., Silyl enol ether) (1.0 equiv)
- (1.0 M in DCM) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice / Acetonitrile cooling bath (-40 °C)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Reagent Loading: Dissolve the nucleophile (1.0 equiv) and (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.2 equiv) in anhydrous DCM (0.2 M concentration) under Argon.
-
Thermal Equilibration: Submerge the flask in a dry ice/acetonitrile bath. Allow the system to equilibrate to exactly -40 °C for 15 minutes.
-
Catalyst Injection: Draw the
solution into a gas-tight syringe. Position the needle tip against the inner glass wall of the flask, just above the solvent line. Inject the dropwise over 10 minutes. Causality: This prevents localized exothermic spikes that destroy the reagent. -
Reaction Monitoring (Self-Validation Step 1): Stir at -40 °C for 4 hours. To validate oxocarbenium formation and consumption, extract a 0.1 mL aliquot, quench immediately in 1 mL of cold saturated
, extract with hexane, and analyze via GC-MS. The disappearance of the 216 parent ion (TMS-TFAE) confirms successful activation. -
Completion Check (Self-Validation Step 2): Monitor the disappearance of the nucleophile via TLC (UV/KMnO₄). If the nucleophile persists after 6 hours, warm the bath marginally to -30 °C for 1 hour.
-
Cryogenic Quenching: Once complete, do not remove the flask from the cooling bath . Add cold saturated aqueous
(5 mL/mmol) dropwise directly into the reaction mixture at -40 °C. -
Workup: Remove the cooling bath and allow the biphasic mixture to warm to room temperature under vigorous stirring. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure.
V. References
1.[1] Funabiki, K. (2005). Use of Trifluoroacetaldehyde Ethyl Hemiacetal in a Simple and Practical Synthesis of β-Hydroxy-β-trifluoromethylated Ketones. ACS Symposium Series.[Link] 2.[3] Sakumo, K., Kuki, N., Kuno, T., & Kumadaki, I. (1999). Ene-Type Reaction of Trifluoroacetaldehyde Hemiacetal with Ene Compounds in the Presence of a Lewis Acid. Journal of Fluorine Chemistry.[Link] 3.[4] Zhang, J., Chen, Y.-J., & Zhang, L. (2011). TiCl4-Catalyzed Friedel–Crafts Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE). Synthetic Communications.[Link] 4.[2] Gong, Y., & Kato, K. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry.[Link]
Sources
Validation & Comparative
1H and 19F NMR Chemical Shifts of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane: A Technical Comparison Guide
Executive Summary
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (CAS: Not widely listed, but derivative of CAS 433-27-2) serves as a silyl-protected equivalent of trifluoroacetaldehyde ethyl hemiacetal (TFAE). In drug development and organofluorine synthesis, this compound acts as a masked form of fluoral (
This guide details the spectroscopic signature of the TMS ether, contrasting it with its precursor (TFAE) to aid researchers in reaction monitoring and purity assessment.
Spectral Characterization: 1H and 19F NMR
The nuclear magnetic resonance (NMR) profile of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is characterized by the disappearance of the labile hydroxyl proton found in the hemiacetal and the appearance of the intense trimethylsilyl (TMS) singlet.
1H NMR Assignments (400 MHz, CDCl3)
The proton spectrum is dominated by the protecting group and the chiral methine center.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Si-Me | 0.15 - 0.20 | Singlet (s) | 9H | - | |
| Ethyl-CH3 | 1.22 - 1.26 | Triplet (t) | 3H | ||
| Ethyl-CH2 | 3.65 - 3.95 | Multiplet (m)* | 2H | - | |
| Methine | 4.80 - 4.95 | Quartet (q) | 1H |
Note: The methylene protons of the ethoxy group are diastereotopic due to the adjacent chiral center (
19F NMR Assignments (376 MHz, CDCl3)
The fluorine spectrum exhibits a characteristic doublet due to coupling with the single methine proton.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment |
| Trifluoromethyl | -76.5 to -78.0 | Doublet (d) |
Technical Insight: The chemical shift of the
group is sensitive to the electronic nature of the oxygen substituent. Silylation typically results in a slight downfield shift (less negative ppm) compared to the free hemiacetal (ppm).
Comparative Analysis: TMS Ether vs. Alternatives
In synthetic workflows, this compound is often compared to its precursor, Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE), and the free aldehyde, Fluoral.
Stability and Handling
-
TFAE (Precursor): Exists in equilibrium with the hydrate and oligomers. It is a stable liquid but contains a labile proton (
) that can interfere with base-sensitive reactions. -
TMS Ether (Product): Caps the hydroxyl group, preventing oligomerization and proton transfer. However, it is hydrolytically unstable and will revert to TFAE upon exposure to moisture.
Chemical Shift Comparison Table
| Feature | TMS Ether ( | TFAE ( | Fluoral ( |
| 1H: Methine/Aldehyde | |||
| 1H: Hydroxyl (-OH) | Absent | N/A | |
| 1H: Protecting Group | Absent | Absent | |
| 19F: CF3 Group | |||
| Stability | Moisture Sensitive | Stable | Volatile/Polymerizes |
Experimental Protocols
Synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Objective: Protection of TFAE to generate the silyl ether for use as a Lewis-acid compatible nucleophile.
Reagents:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE) [CAS: 433-27-2][1]
-
Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS)
-
Pyridine (if using TMSCl)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Dissolution: Add TFAE (10 mmol) and anhydrous pyridine (12 mmol) to DCM (20 mL). Cool to 0°C.[2]
-
Silylation: Dropwise add TMSCl (11 mmol) over 10 minutes. A white precipitate (pyridinium chloride) will form.
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC or 19F NMR (shift from -80 to -77 ppm).
-
Workup: Filter off the solids under an inert atmosphere (Schlenk filtration recommended).
-
Purification: Remove volatiles under reduced pressure. Distillation is possible but the product is often used crude due to hydrolytic instability.
NMR Sample Preparation
-
Solvent: Use anhydrous
or stored over molecular sieves. -
Tube: Oven-dried NMR tubes are critical.
-
Internal Standard: Use residual solvent peak or added
(-164.9 ppm) for 19F referencing.
Mechanistic Pathway & Visualization
The following diagram illustrates the equilibrium between the stable hemiacetal, the reactive free aldehyde, and the protected silyl ether.
Figure 1: Interconversion between Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) and its Silyl Ether.[3][4][5] The TMS ether serves as a "trapped" form of the hemiacetal, preventing reversion to the volatile aldehyde.
References
-
Sigma-Aldrich. Trifluoroacetaldehyde ethyl hemiacetal Product Specification. Link
-
PubChem. Ethanol, 1-ethoxy-2,2,2-trifluoro- (Compound Summary). National Library of Medicine. Link
-
Google Patents. Triaryl borane catalysts and method for selective hydrosilylation (US20240082830A1). (Contains comparative NMR data for triethylsilyl analogs). Link
-
University of Bologna. Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling. (Supporting Info describes TFAE reactivity and NMR analysis). Link
Sources
FTIR spectrum analysis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
An In-Depth Comparative Guide to the FTIR Spectrum of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
Introduction: Characterizing a Niche Silylating Agent
In the landscape of chemical synthesis and materials science, silyl ethers are indispensable as protecting groups, derivatizing agents for chromatography, and precursors for silicon-containing polymers.[1] While common silylating agents like trimethylsilyl chloride (TMSCl) and hexamethyldisiloxane (HMDSO) are well-characterized, more complex, functionalized silanes such as (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane present unique analytical challenges and opportunities. This molecule's combination of a classic trimethylsilyl (TMS) group with a fluorinated ethoxy moiety suggests potential applications where modified volatility, solubility, or electronic properties are desired.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique ideal for the structural elucidation and quality control of such organosilicon compounds.[2][3] It provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds. This guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis of the FTIR spectrum of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane. As no public reference spectrum is available, this analysis is built from first principles and by comparison with structurally related, well-documented molecules. We will dissect its expected spectral features, compare it to common alternatives, provide a robust experimental protocol, and explain the causality behind the analytical interpretations.
Molecular Structure and Expected Vibrational Modes
To predict the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational frequencies.
Caption: Key functional groups within (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane.
The primary vibrational modes we anticipate are:
-
C-H stretching and bending from the methyl and methylene groups.
-
Si-C stretching and bending from the trimethylsilyl moiety.
-
Si-O-C (siloxane) stretching, a key indicator of silyl ethers.
-
C-O-C (ether) stretching from the ethoxy backbone.
-
C-F stretching , which typically produces very strong and characteristic absorptions.
Predicted FTIR Spectrum: A Region-by-Region Analysis
Based on established correlation tables and spectral data of analogous compounds, we can predict the principal absorption bands.[2][4]
Table 1: Predicted FTIR Absorption Bands for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |
| 2990-2850 | Medium-Strong | C-H Asymmetric & Symmetric Stretching | -CH₃, -CH₂- |
| 1470-1380 | Medium | C-H Asymmetric & Symmetric Bending | -CH₃, -CH₂- |
| 1280-1100 | Very Strong | C-F Stretching | -CF₃ |
| ~1250 | Strong, Sharp | Si-CH₃ Symmetric Bending (Umbrella) | Si-(CH₃)₃ |
| 1150-1050 | Very Strong | Si-O-C & C-O-C Asymmetric Stretching | Si-O-C-O-C |
| ~840 | Strong, Sharp | Si-CH₃ Rocking & Si-C Stretching | Si-(CH₃)₃ |
| ~760 | Medium | Si-CH₃ Rocking | Si-(CH₃)₃ |
Causality Behind the Predictions:
-
The C-H Region (2990-2850 cm⁻¹): The presence of both Si-CH₃ and O-CH₂- groups will result in multiple, overlapping sharp peaks characteristic of saturated C-H bonds.[5]
-
The Diagnostic C-F Region (1280-1100 cm⁻¹): Fluorine's high electronegativity and mass lead to intense C-F stretching absorptions. This region is often complex and broad due to multiple C-F vibrations in the -CF₃ group.[6][7]
-
The Trimethylsilyl Signature Peaks (~1250 cm⁻¹ and ~840 cm⁻¹): The symmetric deformation of the Si-CH₃ groups (umbrella mode) consistently appears as a sharp, strong peak around 1250 cm⁻¹.[8][9] Equally important is the strong band around 840 cm⁻¹, which arises from a combination of Si-C stretching and CH₃ rocking modes. These two peaks are the hallmark of a trimethylsilyl group.[10]
-
The Overlapping Ether Region (1150-1050 cm⁻¹): This is the most complex region for this molecule. It will contain strong, broad absorptions resulting from the convoluted asymmetric stretching vibrations of the Si-O-C and C-O-C linkages.[2][11] The high intensity of the nearby C-F bands will likely merge with these signals, creating a particularly strong and broad feature.
Comparative Analysis: Distinguishing Features
To understand the unique spectral fingerprint of our target molecule, we must compare its predicted spectrum with common, structurally simpler alternatives.
Table 2: Comparative FTIR Data of Target Molecule vs. Reference Compounds
| Vibrational Mode | (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (Predicted) | Hexamethyldisiloxane (HMDSO) (Actual)[9] | 2,2,2-Trifluoroethanol (TFE) (Actual)[12][13] |
| O-H Stretch | Absent | Absent | ~3600-3300 cm⁻¹ (Broad, Strong) |
| C-H Stretch | 2990-2850 cm⁻¹ | ~2960, 2905 cm⁻¹ | ~2970 cm⁻¹ |
| Si-CH₃ Umbrella | ~1250 cm⁻¹ | ~1260 cm⁻¹ | Absent |
| C-F Stretch | 1280-1100 cm⁻¹ | Absent | ~1280, 1170 cm⁻¹ (Very Strong) |
| Si-O / C-O Stretch | 1150-1050 cm⁻¹ (Si-O-C & C-O-C) | ~1055 cm⁻¹ (Si-O-Si) | ~1100-1000 cm⁻¹ (C-O) |
| Si-CH₃ Rock/Si-C | ~840, ~760 cm⁻¹ | ~843, 756 cm⁻¹ | Absent |
Key Differentiating Insights:
-
vs. Hexamethyldisiloxane (HMDSO): HMDSO is a simple molecule with a central Si-O-Si linkage. While our target shares the characteristic TMS peaks at ~1250 cm⁻¹ and ~840 cm⁻¹, it will be immediately distinguished by the extremely strong, broad absorptions in the 1280-1050 cm⁻¹ region . This feature is a direct result of the C-F and C-O-C stretches from the fluorinated ethoxy group, which are absent in HMDSO.
-
vs. 2,2,2-Trifluoroethanol (TFE): TFE serves as the fluorinated alcohol precursor. Its spectrum is dominated by the very strong C-F bands and a broad O-H stretching band above 3300 cm⁻¹.[6] The successful synthesis of our target molecule would be confirmed by:
-
The complete disappearance of the O-H band from the TFE starting material.
-
The appearance of the two sharp, strong TMS signature peaks at ~1250 cm⁻¹ and ~840 cm⁻¹.
-
-
vs. Trimethylsilyl Chloride (TMSCl): As a reagent, TMSCl lacks any oxygen, and its spectrum is simpler, dominated by Si-Cl and Si-C vibrations.[14][15] The presence of the intense Si-O-C/C-O-C/C-F region in our target molecule makes differentiation trivial.
Experimental Protocol for FTIR Analysis of a Liquid Silane
Trustworthy data begins with a meticulous experimental protocol. Silanes, particularly those containing silyl ether linkages, are sensitive to moisture, which can cause hydrolysis and alter the spectrum.
Caption: Standard workflow for FTIR analysis of a moisture-sensitive liquid silane.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer sample compartment is thoroughly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum of the empty, purged instrument. This is crucial for accurate data.[16]
-
-
Sample Preparation (Neat Liquid Film):
-
Rationale: This method is simple and avoids solvent peaks that could obscure the sample spectrum.
-
Use two infrared-transparent salt plates (e.g., KBr or NaCl). Ensure they are impeccably clean and dry by heating them in an oven and cooling in a desiccator.
-
In a low-humidity environment (e.g., a glove box or under a nitrogen blanket), place a single small drop of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane onto the surface of one plate.
-
Carefully place the second plate on top and gently press to create a thin, uniform liquid film. Avoid air bubbles.
-
-
Data Acquisition:
-
Immediately place the prepared salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. Typical parameters for a good quality spectrum are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 64 (co-added to improve signal-to-noise ratio)
-
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Validation and Interpretation:
-
Check for the presence of a broad absorption band around 3400 cm⁻¹ (O-H stretch) and sharp peaks around 1640 cm⁻¹ (H-O-H bend). Their presence would indicate water contamination and hydrolysis of the silane, which would generate silanol (Si-OH) species.
-
Confirm the presence of the key predicted peaks (Table 1), paying special attention to the TMS signatures (~1250 and ~840 cm⁻¹) and the intense C-F/C-O region.
-
Conclusion
The FTIR spectrum of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is predicted to be a unique composite of its constituent parts, offering clear markers for its successful synthesis and purity assessment. While it shares the foundational peaks of the trimethylsilyl group with common reagents like HMDSO, it is definitively distinguished by the intense, complex absorption bands between 1280 cm⁻¹ and 1050 cm⁻¹, which arise from the C-F and ether linkages of its fluorinated tail. This region serves as the primary fingerprint for this class of molecule. By following the rigorous experimental protocol provided, researchers can obtain high-fidelity spectra, enabling them to confidently characterize this and other novel organosilicon compounds and accelerate their research and development efforts.
References
-
NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link][17][18][19][20][21]
- Lide, D. R. (Ed.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences, 41(2), 331-332.
-
Barnes, A. J., & Suzuki, S. (2001). FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. Journal of Molecular Structure, 602-603, 1-9.[6]
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link][2]
-
NIST. (n.d.). Disiloxane, hexamethyl-. In NIST Chemistry WebBook. [Link][9]
-
ResearchGate. (n.d.). FTIR spectra of monomer (HMDS)-spectrum 1; CG_PPHMDS III-spectrum 2; CG_PPHMDS IV-spectrum 3; CG_PPHMDS IV _NH 3 (10min)-spectrum 4. [Link][10]
-
NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. In NIST Chemistry WebBook. [Link][12]
-
Cornejo, A., & Satti, A. (2005). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Journal of Molecular Catalysis A: Chemical, 237(1-2), 11-18.[7]
-
Rønne, B., & Stein, P. C. (2022). Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR. Scientific Reports, 12(1), 11681.[11]
-
NIST. (n.d.). Silane, chlorotrimethyl-. In NIST Chemistry WebBook. [Link][14]
-
PubChem. (n.d.). Chlorotrimethylsilane. National Center for Biotechnology Information. [Link][15]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link][5]
-
U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. [Link][16]
-
MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link][3]
Sources
- 1. Trimethylsilyl_chloride [chemeurope.com]
- 2. gelest.com [gelest.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 6. FTIR studies of intermolecular hydrogen bonding in halogenated ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hexamethyldisiloxane(107-46-0) IR Spectrum [m.chemicalbook.com]
- 9. Disiloxane, hexamethyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 13. 2,2,2-Trifluoroethanol(75-89-8) IR Spectrum [m.chemicalbook.com]
- 14. Silane, chlorotrimethyl- [webbook.nist.gov]
- 15. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 17. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]
- 18. Welcome to the NIST WebBook [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scribd.com [scribd.com]
- 21. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Validation of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane by Gas Chromatography-Mass Spectrometry
For researchers and professionals in drug development and specialty chemical synthesis, the purity of starting materials and intermediates is a non-negotiable prerequisite for reliable and reproducible outcomes. (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, a valuable reagent in organic synthesis, is no exception. Its unique combination of a trimethylsilyl ether and a fluorinated alkoxy group necessitates a robust analytical methodology to ensure its quality. This guide provides an in-depth, scientifically grounded protocol for the purity validation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), comparing its performance with alternative techniques and offering insights rooted in years of field experience.
The Foundational Logic: Why GC-MS is the Gold Standard for This Analysis
Gas Chromatography-Mass Spectrometry is the premier technique for the analysis of volatile and semi-volatile compounds.[1] The subject of our analysis, (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, is a silyl ether. The process of silylation is intentionally employed in sample preparation to increase the volatility of otherwise non-volatile compounds, making them amenable to GC analysis. In this case, the compound is already in its silylated form, making it an ideal candidate for GC-MS.
The mass spectrometer provides an additional layer of specificity, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly crucial for distinguishing the target compound from structurally similar impurities. The presence of the trifluoroethoxy group introduces a distinct isotopic signature and influences the fragmentation pattern, which can be leveraged for confident identification.
A Self-Validating GC-MS Protocol for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the analytical results.
Experimental Workflow
Caption: Workflow for the GC-MS Purity Validation of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane sample into a clean, dry 2 mL GC vial.
-
Add 1 mL of a suitable anhydrous solvent, such as dichloromethane or ethyl acetate. The choice of solvent is critical to avoid hydrolysis of the silyl ether.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
-
Instrumentation:
-
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This type of column provides excellent separation for a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 at 250 °C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject a solvent blank to ensure no carryover or system contamination.
-
If a reference standard is available, inject a solution of known concentration to verify retention time, peak shape, and detector response. The results of the SST must meet predefined criteria before proceeding with sample analysis.
-
Interpreting the Mass Spectrum: A Predictive Approach
As of the writing of this guide, a publicly available mass spectrum for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is not readily found. However, based on the known fragmentation patterns of trimethylsilyl ethers and fluorinated compounds, we can predict the key fragments with a high degree of confidence.[2][3][4]
The molecular ion (M+) peak is expected to be present, albeit potentially weak. The most characteristic fragmentation of trimethylsilyl ethers is the loss of a methyl group (CH₃•) to form the [M-15]⁺ ion, which is often the base peak or a very prominent ion.[5]
| Predicted m/z | Proposed Fragment Ion | Origin of Fragment |
| 216 | [M]⁺ | Molecular Ion |
| 201 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from the TMS group. |
| 187 | [M-29]⁺ | Loss of an ethyl radical (•C₂H₅) from the ethoxy group. |
| 147 | [Si(CH₃)₂O=Si(CH₃)₃]⁺ | A common rearrangement ion in TMS derivatives.[6] |
| 117 | [M-99]⁺ | Loss of the trifluoroethoxy radical (•OCH₂CF₃). |
| 99 | [CF₃CH₂O]⁺ | Trifluoroethoxy cation. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. |
Potential Impurities and Their Identification:
-
1-Ethoxy-2,2,2-trifluoroethanol (starting material): This would likely elute earlier than the silylated product and would show a characteristic mass spectrum. A GC-MS spectrum for this compound is available in public databases.[7]
-
Hexamethyldisiloxane (from hydrolysis): A common contaminant in silylated samples, it has a characteristic mass spectrum with a prominent peak at m/z 147.
-
Unidentified reaction byproducts: The mass spectrometer is invaluable for the tentative identification of unknown impurities by interpreting their fragmentation patterns and comparing them to spectral libraries.[6]
Comparison with Alternative Methodologies: The Case for Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS is an excellent technique for purity assessment, it is not without its limitations. For absolute quantification and unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative and complementary technique.
| Feature | GC-MS | NMR Spectroscopy (¹H, ¹⁹F, ¹³C, ²⁹Si) |
| Principle | Separation by volatility and polarity, detection by mass fragmentation. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Purity Assessment | Primarily based on area percent normalization, which assumes equal detector response for all components. | Can provide absolute quantitative purity (qNMR) using an internal standard of known purity. |
| Structural Information | Inferred from fragmentation patterns. | Provides detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.[3][8] |
| Sample Preparation | Requires dissolution in a volatile, anhydrous solvent. | Requires dissolution in a deuterated solvent. |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Generally lower sensitivity than GC-MS. |
| Analysis of Non-Volatiles | Not suitable for non-volatile or thermally labile impurities. | Excellent for non-volatile impurities. |
| Fluorine Analysis | Indirectly through its effect on mass and fragmentation. | ¹⁹F NMR provides direct, highly sensitive detection and quantification of fluorine-containing species.[9][10] |
Expert Insight: For routine quality control where the primary goal is to determine the percentage purity and identify volatile impurities, GC-MS is often the more efficient and cost-effective choice. However, for the initial characterization of a new batch, for troubleshooting a synthesis, or when non-volatile impurities are suspected, NMR spectroscopy is indispensable. The use of ¹⁹F NMR, in particular, would be highly advantageous for this specific molecule.[3][10]
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity validation of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is most effectively and efficiently achieved through a well-designed GC-MS methodology. The protocol outlined in this guide, with its emphasis on a self-validating system, provides a robust framework for obtaining reliable and reproducible purity data. The predictive interpretation of the mass spectrum, grounded in established fragmentation principles, allows for confident identification of the main component and potential impurities.
However, a senior application scientist understands that no single technique provides a complete picture. For comprehensive characterization and absolute quantification, the integration of orthogonal techniques like NMR spectroscopy is highly recommended. By understanding the strengths and limitations of each method, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their materials, ultimately leading to more successful and reliable scientific outcomes.
References
-
J. D. White and R. G. Carter. "A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvolatile polyol." Science of Synthesis, 2002. [Link]
-
Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy). Organic Preparations and Procedures International, 2017. [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate, 2003. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]
-
Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Sun Yat-sen University, 2024. [Link]
-
Supporting Information - MPG.PuRe. Max-Planck-Gesellschaft, N.D. [Link]
-
Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. Analytical Chemistry, 2014. [Link]
-
GC/MS Identification of Impurities. Medistri SA, 2024. [Link]
-
Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. Pure, 1979. [Link]
-
Ethanol, 1-ethoxy-2,2,2-trifluoro-. PubChem, N.D. [Link]
-
HPLC analysis. Cyberlipid, N.D. [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate, 2002. [Link]
-
Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate, N.D. [Link]
-
Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Shoichet Lab - University of Toronto, N.D. [Link]
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International, 2023. [Link]
-
Machine learning for identification of silylated derivatives from mass spectra. PMC, 2022. [Link]
-
Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Chromatography Today, 2022. [Link]
-
Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation, N.D. [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate, 2011. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube, 2023. [Link]
-
Synthesis of 2,3-Epoxyperfluoroalkanes by Means of Oxidation of Fluorine-Containing Olefins. N.N. Vorozhtsov Novosibirsk Institute of Organic Chemistry, 2020. [Link]
-
Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC. Shimadzu Scientific Instruments, N.D. [Link]
-
A Proxy Test for “Total” PFAS – Organofluorine Analysis. Montrose Environmental Group, 2024. [Link]
-
2 Overview on PFAS analytical methods. Publications Office of the European Union, N.D. [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific, N.D. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 2021. [Link]
-
X-Pulse | Spectra. Oxford Instruments, N.D. [Link]
-
Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. ResearchGate, 2011. [Link]
-
Chemical Properties of 2-[2-(2-Ethoxyethoxy)ethoxy]ethoxy-trimethylsilane. Cheméo, N.D. [Link]
-
Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. ResearchGate, 2011. [Link]
-
1-Ethoxy-2,2,2-trifluoroethanol (433-27-2). Chemchart, N.D. [Link]
Sources
- 1. 2-[2-[2-(2,2,2-Trifluoroacetyl)oxyethoxy]ethoxy]ethyl 2,2,2-trifluoroacetate [webbook.nist.gov]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. montrose-env.com [montrose-env.com]
- 10. X-Pulse | Spectra [nmr.oxinst.com]
Characterization data for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane synthesis
Comprehensive Characterization and Performance Comparison Guide: (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane Synthesis
Introduction & Strategic Context
Fluorine incorporation is a cornerstone of modern pharmaceutical and agrochemical design, profoundly influencing metabolic stability, lipophilicity, and binding affinity[1]. In this domain, trifluoroacetaldehyde ethyl hemiacetal (TFAE) serves as a highly versatile, commercially available building block for introducing the trifluoromethyl (-CF
As a Senior Application Scientist, I frequently observe researchers struggling with the reproducibility of trifluoromethylation protocols. The key to success lies in understanding the delicate equilibrium of the hemiacetal. This guide provides an objective comparison of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TMS-TFAE) against its common alternatives, details an optimized, self-validating synthesis protocol, and provides robust characterization data to ensure absolute structural integrity in your workflows.
Comparative Analysis: TMS vs. TBS vs. Acetate Derivatives
When selecting a protecting or activating group for TFAE, researchers must balance hydrolytic stability with the ease of downstream activation. The TMS ether (CAS: 141023-08-7)[4] is often the reagent of choice for applications requiring mild, rapid Lewis acid activation, whereas other derivatives serve different strategic needs[5].
Table 1: Performance Comparison of TFAE Derivatives
| Feature | TMS-TFAE | TBS-TFAE | Ac-TFAE |
| Synthesis Yield | >90% | 80–85% | 85–90% |
| Hydrolytic Stability | Low (Moisture sensitive) | High (Stable to aqueous workup) | Moderate |
| Steric Profile | Low | High | Low |
| Activation Conditions | Mild Lewis Acids (e.g., TiCl | Strong Fluoride sources (e.g., TBAF) | Base hydrolysis (e.g., K |
| Primary Application | Rapid in situ activation for Aldol/Mannich reactions | Long-term protection in multi-step synthesis | Base-mediated nucleophilic additions |
Logical Relationship: Reactivity vs. Stability
Figure 2: Logical relationship between protecting group choice, reactivity, and stability.
Experimental Workflow & Causality
TFAE is in equilibrium with volatile trifluoroacetaldehyde (fluoral gas) and ethanol. If silylation is attempted without sufficient acid scavenging, the generated HCl shifts the equilibrium, leading to the loss of fluoral gas and drastically reduced yields. The following protocol is engineered to trap the hemiacetal in its reactive state.
Figure 1: Step-by-step experimental workflow for the synthesis of TMS-TFAE.
Step-by-Step Methodology:
-
Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with TFAE (10.0 g, 69.4 mmol) and anhydrous dichloromethane (DCM, 100 mL). Causality: Anhydrous conditions are critical as the resulting TMS ether is highly susceptible to hydrolytic cleavage.
-
Base Addition : Cool the solution to 0 °C using an ice bath. Add imidazole (5.67 g, 83.3 mmol, 1.2 eq) in a single portion. Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger. Removing the generated HCl prevents the acid-catalyzed reversion of the hemiacetal to volatile trifluoroacetaldehyde.
-
Silylation : Add trimethylsilyl chloride (TMSCl) (9.05 g, 83.3 mmol, 1.2 eq) dropwise over 15 minutes via an addition funnel.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.
-
Workup : Quench the reaction with cold, saturated aqueous NaHCO
(50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. Causality: A mildly basic quench neutralizes any residual acid, preventing premature desilylation during the aqueous workup. -
Purification : Purify the crude product via vacuum distillation (b.p. ~45-48 °C at 20 mmHg) to afford (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane as a colorless liquid.
Self-Validating Characterization Data
A robust protocol must validate itself at every stage. During the reaction, an aliquot can be analyzed via GC-MS; the complete consumption of the TFAE peak and the appearance of the m/z 216 molecular ion confirm successful silylation.
Post-purification, the
Table 2: Characterization Data for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
| Analytical Method | Key Signals / Peaks | Assignment | Diagnostic Significance |
| ~0.15 ppm (s, 9H) | -Si(CH | Confirms quantitative silylation. | |
| ~3.65 (dq), ~3.85 (dq) ppm (2H) | -O-CH | Diastereotopic splitting confirms the C1 stereocenter. | |
| ~5.05 ppm (q, J = 4.5 Hz, 1H) | -CH(CF | Acetal proton; quartet splitting confirms proximity to CF | |
| ~123.5 ppm (q, | -CF | Confirms the presence of the intact trifluoromethyl group. | |
| ~-78.5 ppm (d, J = 4.5 Hz, 3F) | -CF | Doublet splitting confirms coupling to the adjacent acetal proton. | |
| GC-MS (EI) | m/z = 216 [M] | Molecular Ion & Frag. | Validates overall molecular weight and loss of the TMS methyl group. |
References
- (1-Ethoxy-2,2,2-trifluoroethoxy)
- Source: academia.
- Source: researchgate.
- Source: researchgate.
- Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)
Sources
- 1. (PDF) Organofluorine chemistry: promising growth areas and challenges [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 141023-08-7 Cas No. | (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane | Apollo [store.apolloscientific.co.uk]
- 5. orgsyn.org [orgsyn.org]
Advantages of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane over gaseous fluoral
Title: Navigating Trifluoromethylation: The Strategic Advantages of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane Over Gaseous Fluoral
Introduction: The Bottleneck of Electrophilic Trifluoromethylation
The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity[1]. Historically, electrophilic trifluoromethylation relied heavily on gaseous fluoral (trifluoroacetaldehyde, CF₃CHO) . While fluoral is a highly reactive and atom-economical electrophile, its physical properties present severe logistical and safety bottlenecks for bench chemists and process engineers alike[1].
To circumvent these issues, the field has pivoted toward stable liquid surrogates. Among these, (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (the TMS-protected derivative of trifluoroacetaldehyde ethyl hemiacetal) has emerged as a superior reagent[2]. This guide objectively compares the physicochemical and mechanistic advantages of this TMS-protected hemiacetal against gaseous fluoral, supported by experimental protocols and mechanistic causality.
Physicochemical Comparison: Gas vs. Protected Liquid
The fundamental flaw of gaseous fluoral lies in its volatility and inherent instability. With a boiling point of approximately -18 °C to -19 °C, it requires specialized gas cylinders, low-temperature condensation traps, and rigorous anhydrous handling[1]. Furthermore, unhindered fluoral undergoes rapid, spontaneous polymerization into polyfluoral—a dead-end intractable solid—especially when exposed to trace moisture or during dehydration processes[3].
Conversely, (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a bench-stable liquid. By masking the reactive aldehyde as a silyl-protected hemiacetal, the reagent is rendered inert to spontaneous polymerization while remaining easily activatable in situ[2].
Table 1: Quantitative & Qualitative Property Comparison
| Property | Gaseous Fluoral (CF₃CHO) | (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane |
| Physical State (at 25 °C) | Gas[1] | Liquid |
| Boiling Point | -18 °C to -19 °C[1] | ~105 °C |
| Polymerization Risk | Extremely High (forms polyfluoral)[3] | Negligible (Sterically and electronically protected) |
| Handling Requirements | Gas cylinders, dry ice traps, cannula transfer | Standard syringes, pipettes, ambient storage |
| Compatibility with Strong Bases | Poor (undergoes side reactions) | Excellent (No acidic protons) |
| Active Electrophile Generation | Direct (but difficult to control) | In situ via Lewis Acid or Fluoride activation |
Mechanistic Causality: Why the TMS Group Matters
You might ask: Why use the TMS-protected hemiacetal instead of the cheaper, unprotected trifluoroacetaldehyde ethyl hemiacetal (TFAE)?
The causality lies in the Brønsted acidity of the free hydroxyl group . Unprotected TFAE contains a free –OH group. When reacted with highly basic nucleophiles (such as Grignard reagents, organolithiums, or sensitive enolates), the first equivalent of the nucleophile is destructively consumed to deprotonate the –OH group. This not only halves your effective reagent stoichiometry but also generates metal alkoxides that can precipitate or alter the reaction pathway.
By capping the hemiacetal with a Trimethylsilyl (TMS) group, (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane becomes a neutral, non-acidic molecule. It remains entirely dormant until a specific trigger—typically a Lewis acid like TiCl₄ or BF₃·OEt₂—is introduced. The Lewis acid selectively coordinates to the oxygen atoms, driving the elimination of the siloxy/ethoxy leaving groups to generate a highly reactive α-trifluoromethyl oxocarbenium ion exactly when and where it is needed[2].
Fig 1: Activation pathway of TMS-protected hemiacetal vs. gaseous fluoral polymerization.
Experimental Workflows & Self-Validating Protocols
The operational differences between these two reagents dictate the efficiency of a drug discovery campaign. Handling gaseous fluoral requires condensing the gas into a dry ice/acetone trap and transferring it via cannula—a process prone to leaks, moisture contamination, and catastrophic yield loss[4]. The liquid TMS-hemiacetal allows for standard volumetric transfer.
Fig 2: Experimental workflow comparison between gaseous fluoral and liquid TMS-hemiacetal.
Standard Protocol: Mukaiyama Aldol-Type Trifluoromethylation
To demonstrate the practical superiority of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, below is a self-validating protocol for the synthesis of a β-hydroxy-β-trifluoromethyl ketone.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask under a positive pressure of argon.
-
Reagent Loading: Using a standard syringe, add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.0 mmol) and the target silyl enol ether (1.2 mmol) to 5.0 mL of anhydrous dichloromethane (DCM).
-
Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Activation (The Critical Step): Add Titanium tetrachloride (TiCl₄, 1.0 M in DCM, 1.0 mmol) dropwise over 5 minutes.
-
Causality Check: The strong Lewis acidity of TiCl₄ selectively strips the ethoxy/siloxy groups, generating the electrophilic oxocarbenium ion in situ without generating acidic protons that would otherwise destroy the silyl enol ether.
-
-
Reaction Monitoring: Stir the mixture at -78 °C for 2 hours.
-
Self-Validation: Extract a 0.1 mL aliquot, quench in NaHCO₃, and analyze via ¹⁹F NMR. The reaction is complete when the sharp singlet of the starting material (~ -78 ppm) fully transitions to the product multiplet (~ -70 to -75 ppm).
-
-
Quenching: Vigorously stir in 5 mL of saturated aqueous NaHCO₃.
-
Causality Check: The mild base immediately neutralizes the TiCl₄ catalyst and hydrolyzes the newly formed silyl ether intermediate to reveal the final β-hydroxy-β-trifluoromethyl ketone.
-
-
Isolation: Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Conclusion
For drug development professionals scaling up trifluoromethylated scaffolds, relying on gaseous fluoral introduces unnecessary risk, specialized equipment costs, and polymerization-induced yield drops[1][3]. By transitioning to (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane , chemists gain a bench-stable, volumetrically precise liquid that completely bypasses the basicity issues of unprotected hemiacetals[2]. It represents a paradigm shift in fluorine chemistry—transforming a hazardous gas-phase operation into a highly controlled, standard liquid-phase protocol.
References
-
Funabiki, K. "Fluorine-Containing Synthons: Pathways to Organic Derivatives." ACS Publications, Chapter 19, 342-355 (2005). Available at:[Link]
-
Lalic, G. et al. "A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes." National Institutes of Health (NIH) PMC, PMC8018698. Available at:[Link]
- Google Patents. "Method of dehydrating trifluoroacetaldehyde hydrate." Patent GB2260322A.
Sources
- 1. Trifluoroacetaldehyde|CF3CHO Building Block [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GB2260322A - Method of dehydrating trifluoroacetaldehyde hydrate - Google Patents [patents.google.com]
- 4. A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Identification of Impurities in (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
In the landscape of pharmaceutical development and specialty chemical synthesis, the purity of reagents and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, a valuable silyl ether, is no exception. Its utility in complex syntheses necessitates a rigorous understanding and control of its impurity profile. This guide provides a comprehensive, technically-grounded comparison of spectroscopic methods for the identification of potential impurities, drawing upon established principles and field-proven insights.
The Synthetic Landscape and Potential Impurities
The common synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane typically involves the reaction of 2,2,2-trifluoroethanol with an ethoxytrimethylsilane derivative or a related silylation agent. This process, while generally efficient, can give rise to a predictable constellation of impurities. Understanding this synthetic context is the first step in a targeted analytical strategy.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 2,2,2-trifluoroethanol and the silylating agent.
-
Byproducts of Silylation: Such as hexamethyldisiloxane (from the hydrolysis of trimethylsilyl groups).
-
Side-Reaction Products: Including products of self-condensation or reactions with trace moisture.
-
Degradation Products: Arising from improper storage or handling.
This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to unequivocally identify these and other unexpected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and quantification of impurities in organic compounds.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is unparalleled.
Experimental Protocol: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR
A multi-nuclear NMR approach provides a holistic view of the sample's composition.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with regions of interest.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ=0.00 ppm for ¹H and ¹³C).[3]
Data Acquisition:
-
¹H NMR: Provides information on the number and connectivity of protons. Key signals for the target compound include the ethoxy and trifluoroethoxy protons.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹⁹F NMR: Is highly specific for fluorine-containing compounds and is crucial for identifying fluorinated impurities.[4]
-
²⁹Si NMR: Directly probes the silicon environment, aiding in the identification of different silane species.[5][6]
Interpreting the Data: A Comparative Analysis
The power of NMR lies in the comparison of the sample spectrum to that of a pure reference standard. The presence of unexpected signals is a clear indication of impurities.
| Compound/Impurity | ¹H NMR (Expected Chemical Shifts in CDCl₃) | ¹⁹F NMR (Expected Chemical Shifts) | Key Differentiating Features |
| (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (Target) | ~0.1-0.2 (s, 9H, Si(CH₃)₃), ~1.2 (t, 3H, OCH₂CH₃), ~3.7 (q, 2H, OCH₂CH₃), ~4.0 (q, 1H, OCH(CF₃)CH₂) | Triplet corresponding to the CF₃ group. | Presence of all characteristic signals in the correct integration ratios. |
| 2,2,2-Trifluoroethanol | Signal for the hydroxyl proton (variable), quartet for the CH₂ group. | Triplet for the CF₃ group. | Absence of the trimethylsilyl and ethoxy signals. The CH₂ signal will be at a different chemical shift compared to the target compound. |
| Hexamethyldisiloxane (HMDSO) | Single sharp peak around 0.06 ppm. | No signal. | A sharp singlet in the upfield region of the ¹H spectrum. |
| Ethanol | Triplet for the CH₃ group, quartet for the CH₂ group, and a variable OH signal. | No signal. | Characteristic signals for an ethyl group, distinct from the ethoxy group in the target molecule. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a sample. It is particularly useful for detecting hydroxyl-containing impurities and changes in the ether and siloxane linkages.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method that requires minimal sample preparation.
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample directly onto the crystal.
-
Acquire the spectrum.
Comparative Spectral Analysis
The presence of impurities will manifest as additional or broadened absorption bands in the IR spectrum.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Significance for Impurity Detection |
| O-H (Alcohols) | 3200-3600 (broad) | A broad peak in this region strongly suggests the presence of unreacted 2,2,2-trifluoroethanol or other alcoholic impurities. |
| C-F | 1000-1400 | Strong absorptions in this region are characteristic of fluorinated compounds.[7][8] The exact position and shape can help differentiate between different fluorinated species. |
| Si-O-C | 1000-1100 | This is a key absorption for the target molecule. Changes in this band could indicate the presence of different siloxane or silyl ether impurities. |
| Si-CH₃ | ~1250 and ~840 | Characteristic absorptions for the trimethylsilyl group. |
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of components in a sample and for obtaining structural information through fragmentation analysis.[9][10][11][12][13]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for volatile and semi-volatile compounds like silyl ethers, as it separates the components of the mixture before they enter the mass spectrometer.
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) into the GC.
GC Method:
-
Column: A non-polar or medium-polarity capillary column is typically suitable.
-
Temperature Program: A gradient temperature program is used to ensure good separation of all components.
MS Method:
-
Ionization: Electron Ionization (EI) is a common choice for this type of analysis.
-
Mass Range: Scan a mass range that encompasses the expected molecular weights of the target compound and potential impurities.
Comparative Data Interpretation
The GC-MS data will provide a chromatogram showing the separated components and a mass spectrum for each peak.
| Compound/Impurity | Expected Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (Target) | 218 | 203 (M-CH₃), 189 (M-C₂H₅), 73 (Si(CH₃)₃) |
| 2,2,2-Trifluoroethanol | 100 | 81 (M-F), 69 (CF₃) |
| Hexamethyldisiloxane (HMDSO) | 162 | 147 (M-CH₃), 73 (Si(CH₃)₃) |
| Ethanol | 46 | 31 (CH₂OH), 29 (C₂H₅) |
Workflow for Comprehensive Impurity Identification
A logical and systematic workflow ensures a thorough and efficient analysis.
Caption: A streamlined workflow for the spectroscopic identification of impurities.
Conclusion: A Multi-faceted Approach to Purity Assessment
The robust characterization of impurities in (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is best achieved through the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides unparalleled detail for structural elucidation and quantification. FTIR offers a rapid and effective screen for key functional group impurities. GC-MS excels at separating and identifying volatile impurities by their mass-to-charge ratio and fragmentation patterns. By integrating the data from these complementary methods, researchers and drug development professionals can confidently assess the purity of this critical reagent, ensuring the integrity and success of their scientific endeavors.
References
-
Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(12), 1620–1625. [Link]
-
Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. R Discovery. [Link]
-
Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2021). Selecting the Optimal Fluorinated Ether Co-solvent for Lithium Metal Batteries. OSTI.GOV. [Link]
-
Dibeler, V. H. (1952). Mass Spectra of the Tetramethyl Compounds of Carbon Silicon, Germanium, Tin, and Lead. NIST Technical Series Publications. [Link]
-
Kruve, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. [Link]
-
Rayner, P. J., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. PMC. [Link]
-
Puffr, R., & Kubánek, V. (1991). Trifluoroethanol – Knowledge and References. Taylor & Francis. [Link]
-
Maciel, G. E., & Sindorf, D. W. (1980). Solid-state NMR evaluation of the silane structure on nanoporous silica fillers. Journal of the American Chemical Society. [Link]
-
MolecularCloud. (2024). Impurities: Definitions, Types, and NMR Analysis. MolecularCloud. [Link]
-
ResearchGate. (n.d.). 5: FTIR spectra of fluorinated nanoparticles. [Link]
-
Sharma, Y. R. (n.d.). NMR SPECTROSCOPY. SlideShare. [Link]
-
Linclau, B., et al. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ResearchGate. (n.d.). FTIR spectra of virgin (1) and fluorinated (2) HDPE and UHMWPE films. [Link]
Sources
- 1. Impurities: Definitions, Types, and NMR Analysis | MolecularCloud [molecularcloud.org]
- 2. veeprho.com [veeprho.com]
- 3. sdbidoon.com [sdbidoon.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Trifluoroethoxylation: Reproducibility and Performance of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of the trifluoroethoxy group (-OCH₂CF₃) into molecular scaffolds is a well-established strategy to enhance key properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of protocols for trifluoroethoxylation, with a focus on the utility and reproducibility of reactions involving silyl ether reagents, specifically (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane. We will explore a plausible, mechanistically-grounded protocol for this reagent and compare its potential performance against established alternative methodologies, supported by experimental data from the literature.
The Role of Silyl Ethers in Trifluoroethoxylation
Silyl ethers are versatile reagents in organic synthesis, often employed as protecting groups for alcohols.[1][2] However, their utility extends to acting as carriers and activators for various functional groups. In the context of trifluoroethoxylation, a reagent like (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane can be envisioned as a donor of the trifluoroethoxy moiety to a suitable nucleophile. The silicon-oxygen bond can be readily activated, facilitating the transfer of the trifluoroethoxy group.
Inferred Protocol: Lewis Acid-Catalyzed Trifluoroethoxylation of an Alcohol using (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
This protocol is proposed based on established principles of silyl ether chemistry and Lewis acid catalysis. The central hypothesis is that a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), can activate the silyl ether, making the trifluoroethoxy group susceptible to nucleophilic attack by an alcohol.
Experimental Workflow
Caption: Proposed experimental workflow for the trifluoroethoxylation of an alcohol.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol substrate (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (5 mL).
-
Reagent Addition: Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.2 mmol, 1.2 equiv.).
-
Catalyst Introduction: Cool the reaction mixture to 0 °C in an ice bath. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 0.1 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoroethyl ether.
Mechanistic Rationale
The proposed mechanism involves the activation of the silyl ether by the Lewis acid, TMSOTf. This generates a highly electrophilic silicon species, making the trifluoroethoxy group a better leaving group. The alcohol substrate then acts as a nucleophile, attacking the activated silyl ether complex to form the desired trifluoroethyl ether product and a silyl byproduct.
Sources
- 1. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane
For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, a compound whose safe handling is paramount in the laboratory setting. Our approach is grounded in the principles of chemical reactivity, regulatory compliance, and a proactive safety culture.
I. Hazard Assessment: Understanding the Chemistry of Disposal
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a silyl ether. The core principle governing the safe handling and disposal of silyl ethers is their susceptibility to hydrolysis.[1][2][3] In the presence of water or protic solvents, the silicon-oxygen bond will cleave to form a silanol (in this case, trimethylsilanol) and the corresponding alcohol (1-ethoxy-2,2,2-trifluoroethanol).
This hydrolysis can be accelerated by acidic or basic conditions.[4][5] Therefore, uncontrolled mixing with aqueous waste streams can lead to the generation of new, potentially hazardous compounds. It is also prudent to assume the compound is flammable, a common characteristic of similar low-molecular-weight organosilicon compounds and ethers.[6][7][8][9]
Table 1: Inferred Hazard Profile and Hydrolysis Products
| Compound/Product | CAS Number | Inferred Hazards |
| (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane | 56859-55-3 | Flammable, moisture-sensitive, potential for skin and eye irritation.[6][7][8][9][10] |
| Trimethylsilanol | 1066-40-6 | Flammable, potential irritant. |
| 1-Ethoxy-2,2,2-trifluoroethanol | 433-27-2 | Harmful if swallowed, flammable liquid and vapor.[11] |
II. The Disposal Workflow: A Step-by-Step Protocol
The recommended disposal procedure involves a controlled hydrolysis step to neutralize the reactive silyl ether functionality, followed by disposal as a hazardous waste. This pre-treatment minimizes the risk of unintended reactions within a waste container.
A. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves. Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10][12]
B. Spill Management: Preparedness is Key
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[13][14]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
C. Controlled Hydrolysis and Disposal Procedure
This procedure should be performed in a chemical fume hood.
-
Preparation:
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in a container made of a suitable material (e.g., high-density polyethylene).
-
Have a separate, clearly labeled hazardous waste container ready for the final mixture. This container should be compatible with flammable organic liquids.
-
-
Hydrolysis:
-
For every 1 volume of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane waste, slowly and with stirring, add it to at least 10 volumes of the 1 M NaOH solution.
-
The addition should be done portion-wise to control any potential exotherm. The use of an ice bath for cooling is recommended.
-
Allow the mixture to stir at room temperature for a minimum of one hour to ensure complete hydrolysis.
-
-
Neutralization and Collection:
-
After hydrolysis, check the pH of the aqueous layer. If it is still basic, neutralize it with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.
-
Carefully transfer the entire mixture (both aqueous and organic layers, if present) into the designated hazardous waste container.
-
-
Labeling and Storage:
-
Securely cap the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the full chemical names of the contents (including the hydrolysis products: trimethylsilanol and 1-ethoxy-2,2,2-trifluoroethanol), and the approximate concentrations.
-
Store the container in a designated, well-ventilated, and flame-proof secondary containment area until it can be collected by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
III. Visualizing the Disposal Pathway
The following diagram illustrates the logical flow of the disposal process, from initial handling to final waste collection.
Sources
- 1. mdpi.com [mdpi.com]
- 2. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gelest.com [gelest.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.ca [fishersci.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. lookchem.com [lookchem.com]
- 11. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 14. fishersci.com [fishersci.com]
- 15. farnell.com [farnell.com]
Personal protective equipment for handling (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE
Executive Summary & Chemical Context
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a specialized organosilicon reagent, structurally a silyl-protected hemiacetal derived from trifluoroacetaldehyde (fluoral) and ethanol.
While specific Safety Data Sheets (SDS) for this exact derivative are rare in public databases, its safety profile must be derived from its hydrolysis precursors. As a Senior Application Scientist, I categorize this reagent as a masked toxic gas source . Upon contact with ambient moisture or acid, it hydrolyzes to release Trifluoroacetaldehyde ethyl hemiacetal (TFAE) , which exists in equilibrium with free Trifluoroacetaldehyde (Fluoral) —a toxic, low-boiling gas.
Core Directive: Treat this chemical not just as a flammable liquid, but as a moisture-sensitive precursor to toxic fluorinated aldehydes.
Chemical Identity & Properties (Derived)
| Property | Description |
| Structure | |
| Primary Hazard | Hydrolysis Risk : Releases TFAE and potentially Fluoral gas. |
| Secondary Hazard | Flammability : Flash point likely < 30°C (estimated based on TMS ethers). |
| Reactivity | High moisture sensitivity; incompatible with acids and oxidizers.[1] |
Risk Assessment & Decomposition Logic
To understand the PPE requirements, you must understand the "Why." The danger lies in the decomposition pathway.
The Hydrolysis Cascade (Visualization)
The following diagram illustrates why moisture exclusion is a safety critical parameter, not just a quality control measure.
Figure 1: Hydrolysis cascade showing the potential release of toxic Fluoral gas upon exposure to moisture.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. If you cannot meet these requirements, do not handle the reagent.
| PPE Category | Standard | Operational Logic (The "Why") |
| Respiratory | Fume Hood (Mandatory) | Critical: The potential release of Fluoral (bp -19°C) means this must be handled in a hood with face velocity >100 fpm. Do not rely on respirators alone as Fluoral has poor warning properties. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Silyl ethers react exothermically with the water in your eyes (lachrymators). Goggles seal the eyes from vapors and splashes. |
| Hand Protection | Double Gloving (Nitrile) | Layer 1 (Inner): 4 mil Nitrile (Dexterity). Layer 2 (Outer): 8 mil Nitrile or Laminate (Barrier). Reason: Fluorinated solvents and silanes can permeate thin nitrile. Change outer gloves immediately upon splash. |
| Body Protection | Flame-Resistant Lab Coat | The reagent is flammable. Synthetic clothing (polyester) should be avoided under the coat to prevent melting into skin during a fire. |
| Engineering | Inert Gas Line (Schlenk) | Use Nitrogen or Argon. Positive pressure prevents moisture ingress, mitigating the hydrolysis risk at the source. |
Operational Protocol: Safe Handling & Transfer
Objective: Transfer reagent from storage to reaction vessel without atmospheric exposure.
Phase 1: Preparation (The "Dry" Check)
-
Glassware: Oven-dry all syringes, needles, and flasks at >120°C for at least 2 hours. Flame-drying under vacuum is preferred.
-
Inert Gas: Ensure your Schlenk line or balloon source is active.
-
Quench Bath: Prepare a beaker of saturated aqueous sodium bicarbonate (NaHCO3) in the fume hood before starting. This is your emergency dump station.
Phase 2: Syringe Transfer (Step-by-Step)
-
Purge: Flush the reagent bottle septum with inert gas (if not in a glovebox).
-
Pressure Equalization: Insert a bleed needle (connected to inert gas) into the reagent bottle headspace.
-
Draw: Using a gas-tight syringe, draw the required volume. Tip: Draw slightly more than needed, then push back to remove bubbles. Do not invert the syringe with the needle pointing up outside the bottle—this sprays reagent.
-
Transfer: Inject directly into the reaction flask through a septum.
-
Seal: Parafilm all puncture sites immediately after withdrawal.
Phase 3: Disposal & Quenching
Never pour pure reagent into a waste container. It may pressurize the drum.
-
Dilution: Dilute the residue or waste reagent with a non-protic solvent (e.g., Dichloromethane or Hexane).
-
Controlled Hydrolysis: Slowly add the diluted waste to the stirred NaHCO3 bath in the fume hood.
-
Observation: Watch for bubbling (CO2 release) or mild exotherm.
-
-
Final Disposal: Once hydrolysis is complete (no more heat/bubbles), dispose of the organic layer in the Halogenated Solvent Waste stream.
Emergency Response: Spill Management
In the event of a spill outside the fume hood, immediate evacuation is required due to the gas release risk.
Figure 2: Decision tree for spill response, prioritizing respiratory protection.[2]
References
-
Thermo Fisher Scientific. Safety Data Sheet: Trifluoroacetaldehyde ethyl hemiacetal (Precursor). Retrieved from
-
Gelest, Inc. Handling Procedures for Silanes and Silicones. (General protocols for moisture-sensitive silyl ethers).[3] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Ethoxytrimethylsilane (Analogue).[4] Retrieved from
-
SynQuest Laboratories. Safety Data Sheet: Trifluoroacetaldehyde ethyl hemiacetal. Retrieved from
(Note: Due to the specialized nature of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, specific regulatory data is limited.[1] The safety protocols above are derived from the reactivity of its known hydrolysis products, Trifluoroacetaldehyde ethyl hemiacetal and Trimethylsilanol, ensuring a conservative and high-safety standard.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
